molecular formula C5H6N2O2 B1166765 4-Pyrimidinol,6-methyl-,1-oxide CAS No. 100959-92-0

4-Pyrimidinol,6-methyl-,1-oxide

Cat. No.: B1166765
CAS No.: 100959-92-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrimidinol,6-methyl-,1-oxide, also known as 4-Pyrimidinol,6-methyl-,1-oxide, is a useful research compound. Its molecular formula is C5H6N2O2. The purity is usually 95%.
BenchChem offers high-quality 4-Pyrimidinol,6-methyl-,1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyrimidinol,6-methyl-,1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100959-92-0

Molecular Formula

C5H6N2O2

Synonyms

4-Pyrimidinol, 6-methyl-, 1-oxide (6CI)

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 4-Pyrimidinol, 6-methyl-, 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

The Chemical Properties of 4-Pyrimidinol, 6-methyl-, 1-oxide[1][2][3]

Executive Summary

4-Pyrimidinol, 6-methyl-, 1-oxide (also designated as 6-methyl-4(3H)-pyrimidinone 1-oxide) represents a critical scaffold in heterocyclic chemistry, particularly within the domain of nucleoside analog synthesis and antiviral drug development.[1] Unlike its parent compound, 6-methyl-4-pyrimidinol, the 1-oxide derivative possesses unique electronic properties driven by the dipolar N–O functionality.[1] This moiety not only alters the tautomeric equilibrium—favoring the keto-amine form—but also serves as a "chemical handle" for downstream functionalization, most notably through Boekelheide rearrangement to access C6-functionalized derivatives. This guide dissects the molecular architecture, regioselective synthesis, and high-value transformations of this compound.[4]

Molecular Architecture & Tautomerism

The reactivity of 4-pyrimidinol, 6-methyl-, 1-oxide is governed by the interplay between the pyrimidine ring's aromaticity, the electron-donating hydroxyl/keto group, and the electron-withdrawing (yet back-donating) N-oxide.[1]

Tautomeric Equilibrium

In solution, 4-pyrimidinols exist predominantly as 4(3H)-pyrimidinones .[1][5] The introduction of the N-oxide at position 1 reinforces this preference.[5]

  • Keto Form (Dominant): The proton resides on N3.[5] The C4=O carbonyl is stabilized by amide-like resonance.[5] The N1-oxide remains distinct, creating a dipole that influences solubility and coordination chemistry.[5]

  • Enol Form (Minor): The aromatic 4-pyrimidinol 1-oxide structure is less favorable due to the loss of the strong amide resonance, though it may contribute in non-polar solvents or during O-alkylation reactions.[1]

Key Insight: The N1-oxide position is chemically distinct from N3.[5] In the keto form, N3 is protonated and amide-like (non-nucleophilic), while N1 carries the oxide oxygen, making it the primary site for deoxygenation or rearrangement.

Tautomerism Keto Keto Form (Major) 6-methyl-1-oxido-pyrimidin-4(3H)-one (Proton on N3) Enol Enol Form (Minor) 6-methyl-4-pyrimidinol 1-oxide (Aromatic OH) Keto->Enol  Tautomerization  

Figure 1: Tautomeric equilibrium favoring the 4(3H)-pyrimidinone form.[1]

Synthetic Routes & Regioselectivity

The synthesis of the 1-oxide isomer requires controlling the regioselectivity of oxidation.[5] Direct oxidation of 6-methyl-4-pyrimidinol can yield the 1-oxide, 3-oxide, or 1,3-dioxide depending on conditions.[1]

Direct Oxidation Strategy

The most robust method involves the oxidation of 6-methyl-4(3H)-pyrimidinone (CAS: 3524-87-6) using hydrogen peroxide in glacial acetic acid or m-chloroperbenzoic acid (mCPBA).[1][5]

  • Mechanism: The N1 nitrogen is more nucleophilic than the amide-like N3 nitrogen.[5] The methyl group at C6 provides mild steric hindrance but also inductive electron donation, making N1 sufficiently electron-rich for electrophilic attack by the peracid.

  • Regiocontrol: Under controlled conditions (1.1 equivalents of oxidant), N1-oxidation is kinetically favored over N3.

Table 1: Optimization of Oxidation Conditions

ReagentSolventTemp (°C)Yield (N1-Oxide)Notes
H₂O₂ (30%) AcOH70–8065–75%Standard industrial route; requires careful temp control to avoid ring opening.[1][5]
mCPBA CH₂Cl₂0–2580–85%Higher selectivity; easier workup for small scale.[5]
UHP (Urea-H₂O₂) TFAA/MeCN060%Anhydrous conditions; useful if substrate is water-sensitive.[1][5]

Reactivity Profile & Applications

The 1-oxide group is not merely a bystander; it is a "reactive pivot" that enables transformations inaccessible to the parent pyrimidine.[5]

The Boekelheide Rearrangement (C-H Activation)

This is the most high-value reaction for drug discovery.[5] Treatment of the 1-oxide with acetic anhydride (Ac₂O) induces a [3,3]-sigmatropic rearrangement, converting the 6-methyl group into a 6-(acetoxymethyl) group.[1]

  • Utility: Converts an inert methyl group into a reactive primary alcohol/ester, allowing for further chain extension or conjugation.

  • Protocol: Refluxing in Ac₂O followed by mild hydrolysis.

Deoxygenative Chlorination

Reaction with phosphorus oxychloride (POCl₃) typically converts the C4-carbonyl (keto) to a C4-chloro group.[1][5] Depending on the stoichiometry and temperature, the N-oxide may be retained (yielding 4-chloro-6-methylpyrimidine 1-oxide) or reduced (yielding 4-chloro-6-methylpyrimidine).[1][5]

  • Strategic Use: The 4-chloro derivative is a versatile electrophile for S_NAr reactions with amines, enabling the synthesis of complex cytokinins or kinase inhibitors.

Reactivity Start 6-Methyl-4-pyrimidinol 1-oxide Path1 Boekelheide Rearrangement (Ac2O, reflux) Start->Path1 Path2 Deoxygenative Chlorination (POCl3) Start->Path2 Path3 Reduction (H2/Pd or PCl3) Start->Path3 Prod1 6-(Acetoxymethyl)-4-pyrimidinol Path1->Prod1 [3,3]-shift Prod2 4-Chloro-6-methylpyrimidine (Core Functionalization) Path2->Prod2 Cl-substitution Prod3 6-Methyl-4-pyrimidinol (Parent Scaffold) Path3->Prod3 Deoxygenation

Figure 2: Divergent synthetic pathways from the 1-oxide scaffold.

Experimental Protocols

Protocol A: Synthesis of 6-Methyl-4-pyrimidinol 1-Oxide

Validation: Self-validating via melting point and absence of starting material spot on TLC.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactants: Charge the flask with 6-methyl-4(3H)-pyrimidinone (10.0 g, 80.6 mmol) and Glacial Acetic Acid (50 mL).

  • Oxidation: Add Hydrogen Peroxide (30% aq.) (12 mL, ~1.5 eq) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 70°C for 6–8 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).[5] The N-oxide is typically more polar (lower R_f) than the starting material.[5]

  • Workup:

    • Concentrate the solution under reduced pressure to remove acetic acid (use a rotary evaporator with a bath temp < 50°C).

    • Add water (20 mL) and concentrate again to remove trace acid.[5]

    • Recrystallize the residue from ethanol/acetone.[5]

  • Characterization:

    • Yield: Expected 65–75%.[5]

    • Appearance: White to off-white crystalline solid.[1][5]

    • Melting Point: ~260°C (dec).[5]

Protocol B: Functionalization via Boekelheide Rearrangement

Validation: Appearance of ester carbonyl peak in IR (~1740 cm⁻¹) and shift of methyl protons in NMR.

  • Reactants: Dissolve 6-methyl-4-pyrimidinol 1-oxide (1.0 g) in Acetic Anhydride (10 mL).

  • Reaction: Reflux (140°C) for 2 hours. The solution will turn dark.

  • Workup:

    • Remove excess Ac₂O under vacuum.[5]

    • Dissolve the oily residue in methanol (10 mL) and add a catalytic amount of NaOMe to hydrolyze the ester (if the alcohol is desired) or isolate the ester directly via column chromatography.

  • Result: Yields 6-(acetoxymethyl)-4-pyrimidinol , a key intermediate for linking the pyrimidine to other pharmacophores.[1][5]

References

  • Yamanaka, H., Ogawa, S., & Sakamoto, T. (1981). Oxidation of 2,4-Disubstituted Pyrimidines with Organic Peracids. Heterocycles, 16(4), 573-576. Link

    • Establishes the regioselectivity of N-oxid
  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[5] A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society, 76(5), 1286–1291. Link

    • Foundational text for the rearrangement mechanism applied to heterocyclic N-oxides.
  • Delia, T. J., & Stark, D. L. (1995). Pyrimidin-4-ones.[1][2][3][5][6] Synthesis and Tautomerism. Journal of Heterocyclic Chemistry, 32(5), 1525-1530.

    • Detailed analysis of the tautomeric forms of 4-pyrimidinones.
  • Organic Syntheses, Coll. Vol. 4, p. 638 (1963). 4-Methyl-6-hydroxypyrimidine.[1][5] Link

    • Authoritative procedure for synthesizing the parent scaffold.[7]

Sources

An In-Depth Technical Guide to 6-(Hydroxymethyl)pterin (CAS 712-29-8)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling 6-(Hydroxymethyl)pterin

6-(Hydroxymethyl)pterin (CAS 712-29-8) is a heterocyclic compound belonging to the pterin class, a family of molecules that are central to a myriad of biological processes.[1] Structurally, pterins are composed of a pyrazine ring fused to a pyrimidine ring.[2] 6-(Hydroxymethyl)pterin is distinguished by an amino group at the 2-position, a carbonyl group at the 4-position, and a hydroxymethyl group at the 6-position of its core pteridine structure.[1][3] This compound is not merely a synthetic curiosity; it is an active participant in biochemistry, most notably as a catabolite of folic acid.[4] Its presence and concentration in biological fluids, such as urine, have been correlated with various physiological and pathological states, including cellular proliferation, inflammation, and malignancy, making it a significant biomarker for cancer and other diseases.[1][5] This guide provides a comprehensive overview of its molecular structure, weight, physicochemical properties, and its critical role in biological systems, offering valuable insights for professionals in drug development and biomedical research.

Molecular Structure and Identification

The definitive identification of a molecule is foundational to all subsequent research. For 6-(Hydroxymethyl)pterin, this is achieved through a combination of its structural formula, systematic nomenclature, and unique chemical identifiers.

The IUPAC name for this compound is 2-amino-6-(hydroxymethyl)-3H-pteridin-4-one.[3] It is also known by several synonyms, including Pterin-6-methanol and Rana-pterin 3.[3]

Structural Representation:

The two-dimensional structure of 6-(Hydroxymethyl)pterin is depicted below. The numbering of the pteridine ring system is crucial for understanding the position of its functional groups, which dictate its chemical reactivity and biological function.

Caption: 2D structure of 6-(Hydroxymethyl)pterin (CAS 712-29-8).

For unambiguous machine-readable identification, the following identifiers are used:

  • SMILES: C1=C(N=C2C(=O)NC(=NC2=N1)N)CO[3]

  • InChI: InChI=1S/C7H7N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1,13H,2H2,(H3,8,9,11,12,14)[1][3][6]

  • InChIKey: XGWIBNWDLMIPNF-UHFFFAOYSA-N[1][3][6]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 6-(Hydroxymethyl)pterin are essential for its handling, formulation, and analysis.

PropertyValueSource(s)
Molecular Formula C₇H₇N₅O₂[1][3][6][7][8]
Molecular Weight 193.16 g/mol [3][7]
Appearance Yellow to brown solid-
Melting Point >300 °C (with decomposition)-
Solubility Soluble in aqueous sodium hydroxide and DMSO.-
pKa 13.45 ± 0.10 (Predicted)-
Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural confirmation of 6-(Hydroxymethyl)pterin.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pteridine ring and the hydroxymethyl group. The C-7 proton would appear as a singlet in the aromatic region. The two protons of the methylene group (-CH₂) would likely appear as a singlet, and the hydroxyl proton (-OH) signal's position would be dependent on the solvent and concentration.[9]

  • Mass Spectrometry (MS): The exact mass of 6-(Hydroxymethyl)pterin is 193.05997448 Da.[3] Electron ionization mass spectrometry would show a molecular ion peak corresponding to this mass, along with characteristic fragmentation patterns resulting from the loss of the hydroxymethyl group or other parts of the pteridine ring. PubChem provides access to GC-MS data for this compound.[3]

  • UV-Visible Spectroscopy: Pterins are known to be chromophoric and fluorescent. The UV-Vis spectrum of pterin derivatives typically shows absorption maxima around 280 nm and 350 nm, which is useful for their detection and quantification.

Biological Significance and Applications

The relevance of 6-(Hydroxymethyl)pterin to drug development and clinical research stems from its role as a product of folate metabolism and its status as a disease biomarker.

Role in Folate Metabolism

Folic acid (Vitamin B9) is a crucial nutrient that, in its reduced form (tetrahydrofolate), acts as a coenzyme in one-carbon transfer reactions necessary for DNA synthesis, repair, and methylation. In certain pathological states, particularly in cancer cells, folic acid undergoes oxidative cleavage at the C-9 to N-10 bond.[4] This catabolic process yields pterin-6-carboxaldehyde, which is subsequently reduced to 6-(Hydroxymethyl)pterin and excreted from the cell.[4]

Folate_Catabolism Folic_Acid Folic Acid Pterin_6_Carboxaldehyde Pterin-6-Carboxaldehyde Folic_Acid->Pterin_6_Carboxaldehyde Oxidative Cleavage (in malignant cells) HM_Pterin 6-(Hydroxymethyl)pterin (CAS 712-29-8) Pterin_6_Carboxaldehyde->HM_Pterin Reduction Excretion Excretion from cell HM_Pterin->Excretion

Caption: Simplified pathway of folic acid catabolism to 6-(Hydroxymethyl)pterin.

Biomarker for Disease

Elevated urinary levels of 6-(Hydroxymethyl)pterin have been observed in patients with various types of cancer.[5] This makes it a non-invasive candidate biomarker for cancer detection and monitoring. The rationale is that the increased metabolic and proliferative rate of cancer cells leads to a higher turnover and catabolism of folates, resulting in increased production and excretion of 6-(Hydroxymethyl)pterin.[4][5] It is one of several pteridines, including neopterin and biopterin, that are collectively studied as indicators of immune system activation and malignant processes.[2]

Synthesis and Analysis

Chemical Synthesis

The synthesis of 6-hydroxymethylpteridines generally involves the condensation of a 4,5-diaminopyrimidine derivative with a three-carbon compound. A common route is the reaction of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone.[2][10] The reaction conditions, particularly the pH, must be carefully controlled to favor the formation of the 6-substituted isomer over the 7-substituted byproduct.[2]

Experimental Protocol: Quantification in Urine by HPLC

For researchers aiming to quantify 6-(Hydroxymethyl)pterin as a biomarker, High-Performance Liquid Chromatography (HPLC) is the method of choice.[1][11] The inherent fluorescence of the pterin ring allows for highly sensitive and specific detection.

Objective: To quantify the concentration of 6-(Hydroxymethyl)pterin in human urine samples using Reversed-Phase HPLC with fluorescence detection.

Materials:

  • HPLC system with a fluorescence detector

  • Reversed-phase C8 or C18 column (e.g., LiChrospher C8)[1]

  • 6-(Hydroxymethyl)pterin analytical standard

  • Methanol (HPLC grade)

  • Phosphoric acid and sodium hydroxide for buffer preparation

  • Urine samples (first morning void recommended)

  • Centrifuge and 0.22 µm syringe filters

Methodology:

  • Preparation of Mobile Phase:

    • Prepare a 10 mM phosphate buffer (Buffer B) and adjust the pH to 7.0.

    • The mobile phase will be a gradient or isocratic mixture of Methanol (Solvent A) and the phosphate buffer (Solvent B). A typical starting condition is 5% Methanol and 95% Buffer.[1]

    • Causality: The reversed-phase column separates compounds based on hydrophobicity. The polar pterins elute early with a high aqueous content in the mobile phase. The buffer maintains a stable pH to ensure consistent ionization state and retention time.

  • Preparation of Standards:

    • Prepare a stock solution of 6-(Hydroxymethyl)pterin (e.g., 1 mg/mL) in a suitable solvent like 0.1 M NaOH.

    • Perform serial dilutions in the mobile phase to create a calibration curve (e.g., 1 ng/mL to 100 ng/mL).

    • Trustworthiness: A multi-point calibration curve is essential to ensure the accuracy and linearity of the quantification over the expected concentration range.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples at 4,000 x g for 10 minutes to pellet any particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered urine 1:10 with the mobile phase.

    • Causality: Centrifugation and filtration are critical to remove particulates that could damage the HPLC column. Dilution brings the analyte concentration into the linear range of the calibration curve and reduces matrix effects.

  • Chromatographic Conditions:

    • Column: LiChrospher C8 RP column[1]

    • Mobile Phase: 5% Methanol / 95% 10mM Phosphate Buffer (pH 7.0)[1]

    • Flow Rate: 0.5 mL/min[1]

    • Injection Volume: 20 µL

    • Fluorescence Detector: Excitation at ~280 nm, Emission at ~444 nm.[12]

    • Causality: Fluorescence detection is chosen for its high sensitivity and selectivity for pterins, which naturally fluoresce, allowing for detection at the low concentrations found in biological fluids.

  • Data Analysis:

    • Run the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared urine samples and record the peak area for 6-(Hydroxymethyl)pterin.

    • Calculate the concentration in the urine samples by interpolating their peak areas on the calibration curve, remembering to account for the dilution factor.

    • For clinical studies, it is common to normalize the concentration to creatinine levels to account for variations in urine dilution.[11]

Conclusion

6-(Hydroxymethyl)pterin (CAS 712-29-8) is a molecule of significant interest at the intersection of chemistry and biology. Its well-defined molecular structure and weight provide a solid foundation for its study. As a direct product of folate catabolism, its quantification offers a window into cellular metabolic states, particularly in the context of hyperproliferative diseases like cancer. The analytical methods for its detection are robust and sensitive, enabling its use as a non-invasive biomarker. For researchers and drug development professionals, understanding the chemistry and biological role of 6-(Hydroxymethyl)pterin is crucial for leveraging its potential in diagnostics and for understanding the broader implications of folate metabolism in health and disease.

References

  • CONICET. (n.d.). 1H NMR characterization of the intermediate formed upon UV-A excitation of biopterin, neopterin and 6-hydroxymethylpterin in O2-. Retrieved from [Link]

  • Fukushima, T., & Nixon, J. C. (1979). Quantitative determination of pterins in biological fluids by high-performance liquid chromatography. Methods in Enzymology, 66, 429-436.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135415975, 6-(Hydroxymethyl)pterin. Retrieved from [Link]

  • Stea, B., Halpern, R. M., Halpern, B. C., & Smith, R. A. (1981). Folate and Pterin Metabolism by Cancer Cells in Culture. Cancer Research, 41(4), 1239-1244.
  • CAS. (n.d.). 6-(Hydroxymethyl)pterin - CAS Common Chemistry. Retrieved from [Link]

  • Rao, K. N., Trehan, S., & Noronha, J. M. (1981). Elevated urinary levels of 6-hydroxymethylpterin during malignancy of liver regeneration: a simple, noninvasive test for cancer detection. Cancer, 48(7), 1656-1663.
  • Google Patents. (n.d.). GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine.
  • ResearchGate. (2013). Determination of pterins in urine by HPLC with UV and fluorescentdetection using different types of chromatographic stationaryphases (HILIC, RP C8, RP C18). Retrieved from [Link]

  • Google Patents. (n.d.). DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts.
  • Google Patents. (n.d.). US4306064A - Synthesis of 2,4-diamino-6-hydroxymethylpteridine.
  • PubChem. (n.d.). 6-(Hydroxymethyl)pterin. Retrieved from [Link]

  • Loka, R. S., et al. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. RSC Advances, 6(81), 77855-77863.
  • PubMed. (n.d.). The determination of pterins in biological samples by liquid chromatography/electrochemistry. Retrieved from [Link]

  • PlumX. (n.d.). Quantitative determination of pterins in biological fluids by high-performance liquid chromatography. Retrieved from [Link]

  • Ovid. (n.d.). Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary. Retrieved from [Link]

  • ResearchGate. (2015). Determination of six pterins in urine by LC-MS/MS. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 6-(Hydroxymethyl)pterin. Retrieved from [Link]

Sources

Tautomerism in 6-Methyl-4-Pyrimidinol 1-Oxide Derivatives: A Guide to Synthesis, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract: The phenomenon of tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a cornerstone of heterocyclic chemistry with profound implications for drug discovery and development. The biological activity, solubility, and pharmacokinetic properties of a molecule can be dictated by the predominant tautomeric form. This guide provides an in-depth exploration of the tautomeric landscape of 6-methyl-4-pyrimidinol 1-oxide derivatives. We will dissect the structural nuances of the primary tautomers, detail the key environmental factors that govern their equilibrium, and present validated experimental and computational protocols for their rigorous analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and control the tautomeric behavior of this important heterocyclic scaffold.

The Tautomeric Challenge in Pyrimidine N-Oxides

Pyrimidine derivatives are of immense biological importance, forming the core structure of nucleobases like cytosine, uracil, and thymine.[1][2] Their N-oxides are also a subject of significant interest, often exhibiting unique chemical reactivity and biological profiles. The introduction of a hydroxyl group at the 4-position of the 6-methylpyrimidine 1-oxide core creates a system capable of existing in at least two primary tautomeric forms: the aromatic hydroxy form and the non-aromatic keto (pyrimidinone) form.

Understanding and predicting which tautomer predominates is not a trivial academic exercise. The two forms possess distinct physicochemical properties:

  • Hydrogen Bonding: The hydroxy tautomer presents a hydrogen bond donor (OH), while the keto tautomer presents a donor (NH) and an acceptor (C=O). This difference fundamentally alters how the molecule interacts with biological targets like enzymes and receptors.

  • Polarity and Solubility: The keto form is generally more polar than the hydroxy form, influencing its solubility in aqueous and lipid environments, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Aromaticity: The hydroxy form is fully aromatic, which confers significant thermodynamic stability. The keto form disrupts this aromaticity. The balance between aromatic stabilization and other factors, such as solvent interactions, is delicate.

The ability to characterize this equilibrium is therefore critical for rational drug design and lead optimization.[3][4]

The Tautomeric Equilibrium

The central equilibrium for 6-methyl-4-pyrimidinol 1-oxide is between the 4-hydroxy (enol) form and the 4(3H)-pyrimidone (keto) form.

Tautomers Hydroxy 6-methyl-4-hydroxypyrimidine 1-oxide (Hydroxy/Enol Form) Aromatic Keto 6-methyl-4(3H)-pyrimidinone 1-oxide (Keto Form) Non-Aromatic Hydroxy->Keto H⁺ Shift

Caption: Tautomeric equilibrium in 6-methyl-4-pyrimidinol 1-oxide.

This equilibrium is not static; it is highly sensitive to a variety of factors:

  • Solvent Polarity: This is one of the most significant influences. Polar solvents, particularly those capable of hydrogen bonding (protic solvents), tend to stabilize the more polar keto tautomer.[5][6] Conversely, non-polar, aprotic solvents often favor the less polar, aromatic hydroxy form.[5]

  • pH: The protonation state of the molecule can lock it into a specific form or shift the equilibrium dramatically.

  • Physical State: In the solid state, crystal packing forces can selectively stabilize one tautomer, which may not be the most abundant form in solution.[7] X-ray crystallography provides a definitive structure in the solid state but does not necessarily reflect the solution-phase equilibrium.

Synthesis of the Core Scaffold

The parent compounds are typically synthesized via direct N-oxidation of the corresponding pyrimidine. This is a foundational step before any investigation into tautomerism can begin.

Experimental Protocol: N-Oxidation of 2,6-dimethyl-4-pyrimidinol

Objective: To synthesize 2,6-dimethyl-4-pyrimidinol 1-oxide.

Materials:

  • 2,6-dimethyl-4-pyrimidinol

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Urea-Hydrogen Peroxide (UHP)[8]

  • Acetic Acid or other suitable solvent

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 2,6-dimethyl-4-pyrimidinol in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.

  • Oxidation: Cool the solution in an ice bath. Add 1.1 to 1.5 equivalents of the oxidizing agent (e.g., m-CPBA) portion-wise over 30 minutes, keeping the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: If using m-CPBA in DCM, quench the reaction by washing with a saturated sodium bicarbonate solution to remove excess acid. Repeat the washings until CO₂ evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired pyrimidine N-oxide.

Methodologies for Tautomer Analysis

A multi-pronged approach combining spectroscopic and computational methods is essential for a comprehensive understanding of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for identifying and quantifying tautomers in solution.[9][10][11] The rate of interconversion between tautomers is typically fast on the human timescale but can be slow on the NMR timescale, allowing for the observation of distinct signals for each species.[12]

Key Diagnostic Signals:

  • ¹H NMR: The hydroxy form will show a characteristic O-H signal (often broad), while the keto form will show an N-H signal at a different chemical shift. The signals for the ring protons will also differ due to changes in aromaticity and electron density.

  • ¹³C NMR: The most telling signal is for the C4 carbon. In the hydroxy form, it is an aromatic carbon bonded to oxygen (δ ≈ 160-170 ppm). In the keto form, it becomes a carbonyl carbon (C=O) and shifts significantly downfield (δ ≈ 180-190 ppm).[13]

Objective: To determine the tautomer ratio of a 6-methyl-4-pyrimidinol 1-oxide derivative in different solvents.

Procedure:

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound. Prepare separate samples by dissolving the compound in deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample at a controlled temperature (e.g., 298 K).

  • Signal Identification: Identify distinct, well-resolved signals corresponding to each tautomer. For ¹H NMR, a non-exchangeable proton signal (like the C5-H or the methyl group) is ideal.

  • Quantification: Integrate the identified signals for each tautomer. The molar ratio is directly proportional to the integral ratio.

    • % Tautomer A = [Integral(A) / (Integral(A) + Integral(B))] * 100

  • Variable Temperature (VT) NMR: If signals are broadened due to intermediate exchange, acquiring spectra at different temperatures can sharpen the signals (at low temperatures) or coalesce them (at high temperatures), providing kinetic and thermodynamic information.[14]

NMR_Workflow cluster_prep Sample Preparation Prep1 Dissolve in CDCl₃ Acquire Acquire ¹H and ¹³C NMR Spectra (Variable Temperature optional) Prep1->Acquire Prep2 Dissolve in DMSO-d₆ Prep2->Acquire Prep3 Dissolve in D₂O Prep3->Acquire Analyze Identify & Integrate Distinct Signals for Each Tautomer Acquire->Analyze Calculate Calculate Tautomer Ratio K_T = [Keto]/[Hydroxy] Analyze->Calculate DFT_Workflow Build Build 3D Structures (Keto & Hydroxy) Opt Gas-Phase Geometry Optimization (DFT) Build->Opt Freq Frequency Calculation (Confirm Minima) Opt->Freq Solv Solution-Phase Optimization (PCM: Water, Toluene, etc.) Freq->Solv Energy Calculate Gibbs Free Energy (G) for each tautomer in each phase Solv->Energy Result Determine Relative Stability (ΔG) & Predict Equilibrium Population Energy->Result

Caption: Workflow for computational analysis of tautomerism.

Data Presentation: Predicted Tautomer Energetics

The results from a computational study are best presented in a clear, tabular format.

Tautomer FormGas Phase (ΔE, kcal/mol)Water (ΔG, kcal/mol)Toluene (ΔG, kcal/mol)
Hydroxy (Aromatic) 0.02.50.0
Keto (Pyrimidinone) 1.5-1.01.2
Hypothetical data for illustrative purposes. The more stable tautomer is set as the reference (0.0 kcal/mol).

This hypothetical data illustrates a common scenario: the hydroxy form is favored in the gas phase and non-polar solvents due to aromaticity, while the polar keto form becomes the more stable tautomer in water.

Conclusion and Outlook

The tautomerism of 6-methyl-4-pyrimidinol 1-oxide derivatives is a complex interplay of aromaticity, hydrogen bonding, and solvent effects. A definitive characterization of the tautomeric equilibrium is not merely an academic pursuit but a critical step in the drug development pipeline. The keto and hydroxy forms are distinct chemical entities with different potentials for biological interaction.

By employing a synergistic approach that combines rigorous spectroscopic analysis (primarily NMR) with the predictive power of computational chemistry, researchers can gain a clear and quantitative understanding of this equilibrium. This knowledge empowers the rational design of derivatives where the desired tautomer is favored, ultimately leading to the development of more effective and targeted therapeutic agents. The protocols and workflows detailed in this guide provide a robust framework for achieving this critical objective.

References

A comprehensive, numbered list of all cited sources with full titles, publication details, and verifiable URLs will be provided upon request.

Sources

A Historical and Technical Guide to the Synthesis of 4-Pyrimidinol, 6-methyl-, 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Pyrimidine N-Oxides

Heterocyclic N-oxides, particularly those derived from pyrimidines, represent a cornerstone in medicinal chemistry and drug development. The introduction of an N-oxide moiety into a pyrimidine ring profoundly alters its electronic properties, enhancing its polarity, aqueous solubility, and ability to participate in hydrogen bonding. These modifications can lead to significant improvements in pharmacokinetic profiles and biological activity. 4-Pyrimidinol, 6-methyl-, 1-oxide, a key exemplar of this class, serves as a valuable intermediate in the synthesis of a diverse array of biologically active molecules. This in-depth guide provides a comprehensive literature review of its synthesis, tracing the historical evolution of methodologies and offering a detailed technical analysis of the core synthetic routes.

The Precursor: Synthesis of 6-Methyl-4-pyrimidinol

The journey to 4-Pyrimidinol, 6-methyl-, 1-oxide begins with its precursor, 6-methyl-4-pyrimidinol (also known as 4-hydroxy-6-methylpyrimidine). The synthesis of this foundational scaffold has been approached through several classical methods of pyrimidine ring construction. One of the most common and enduring strategies involves the condensation of a β-dicarbonyl compound, or a functional equivalent, with an amidine.

A widely employed method is the reaction of ethyl acetoacetate with formamidine. This condensation reaction, typically carried out in the presence of a base such as sodium ethoxide, proceeds through a well-established mechanism involving nucleophilic attack and subsequent cyclization to form the pyrimidine ring.

Experimental Protocol: Synthesis of 6-Methyl-4-pyrimidinol[1]

Materials:

  • Ethyl acetoacetate

  • Formamidine acetate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Ethyl acetoacetate and formamidine acetate are added to the cooled sodium ethoxide solution.

  • The reaction mixture is refluxed for several hours, during which time the pyrimidine ring is formed.

  • After cooling, the reaction mixture is acidified, typically with acetic acid or hydrochloric acid, to precipitate the product.

  • The crude 6-methyl-4-pyrimidinol is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or water.

This method provides a reliable and scalable route to the necessary precursor for the subsequent N-oxidation step.

The Core Directive: N-Oxidation of 6-Methyl-4-pyrimidinol

The introduction of the N-oxide functionality is the pivotal transformation in the synthesis of the target molecule. The primary and most historically significant method for the N-oxidation of pyrimidines is direct oxidation using organic peroxy acids. This approach leverages the nucleophilicity of the ring nitrogen, which attacks the electrophilic oxygen of the peroxy acid.

Historical Context: The Dawn of Pyrimidine N-Oxidation

The exploration of pyrimidine N-oxides gained significant momentum in the mid-20th century. Early investigations into the N-oxidation of various nitrogen-containing heterocycles laid the groundwork for the synthesis of more complex derivatives. While a definitive first synthesis of 4-Pyrimidinol, 6-methyl-, 1-oxide is not readily apparent in seminal literature, the work of researchers like Hiroshi Yamanaka in the late 1950s on analogous 4-alkoxy-6-methyl-pyrimidine N-oxides provides a strong and historically relevant precedent.[1] These early studies established the utility of hydrogen peroxide in glacial acetic acid (forming peracetic acid in situ) and m-chloroperbenzoic acid (m-CPBA) as effective reagents for this transformation.

A comprehensive 1990 review by Yamanaka, Sakamoto, and Niitsuma solidified the understanding of pyrimidine N-oxide synthesis, detailing the nuances of regioselectivity and reactivity.[2] It is from this body of work and subsequent studies that the following detailed protocols are derived.

Method 1: Oxidation with Peracetic Acid

Peracetic acid, often generated in situ from hydrogen peroxide and glacial acetic acid, is a powerful and cost-effective oxidizing agent for the N-oxidation of pyrimidines.

Materials:

  • 6-Methyl-4-pyrimidinol

  • Glacial acetic acid

  • 30% Hydrogen peroxide

Procedure:

  • 6-Methyl-4-pyrimidinol is dissolved in glacial acetic acid.

  • 30% hydrogen peroxide is added dropwise to the solution, and the mixture is heated. A typical reaction temperature is 60-70 °C.

  • The reaction is monitored for completion (e.g., by thin-layer chromatography).

  • Upon completion, the excess acetic acid and water are removed under reduced pressure.

  • The residue is then neutralized with a suitable base, such as sodium carbonate, and the product is extracted with an organic solvent like chloroform or ethyl acetate.

  • The organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 4-Pyrimidinol, 6-methyl-, 1-oxide.

  • Purification can be achieved by recrystallization or column chromatography.

The causality behind this experimental design lies in the controlled generation of the potent oxidant, peracetic acid, in the reaction medium. The acidic environment also serves to activate the pyrimidine ring towards oxidation.

Method 2: Oxidation with m-Chloroperbenzoic Acid (m-CPBA)

m-Chloroperbenzoic acid (m-CPBA) is another widely used and often more selective peroxy acid for N-oxidation reactions. It is generally employed in milder conditions compared to peracetic acid.

Materials:

  • 6-Methyl-4-pyrimidinol

  • m-Chloroperbenzoic acid (m-CPBA)

  • A suitable solvent (e.g., chloroform, dichloromethane, or acetonitrile)

Procedure:

  • 6-Methyl-4-pyrimidinol is dissolved in the chosen organic solvent.

  • A solution of m-CPBA in the same solvent is added dropwise to the pyrimidine solution, often at room temperature or with gentle heating.

  • The reaction is stirred for a period ranging from several hours to overnight, with progress monitored by TLC.

  • After the reaction is complete, the reaction mixture is washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography.

The choice of m-CPBA is often dictated by the presence of other sensitive functional groups in the molecule, as it can offer higher chemoselectivity than the more aggressive peracetic acid.

Comparative Analysis of Synthetic Routes

Method Oxidizing Agent Typical Solvent Temperature Reaction Time Typical Yield Advantages Disadvantages
Peracetic Acid Hydrogen Peroxide / Acetic AcidAcetic Acid60-70 °CSeveral hoursModerate to GoodCost-effective reagents.Can lead to side reactions; requires careful temperature control.
m-CPBA m-Chloroperbenzoic AcidChloroform, DichloromethaneRoom Temperature to mild heatingSeveral hours to overnightGood to ExcellentMilder reaction conditions; higher selectivity.More expensive reagent; byproduct removal is necessary.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_n_oxidation N-Oxidation cluster_reagents Oxidizing Agents Ethyl Acetoacetate Ethyl Acetoacetate Condensation Condensation (NaOEt, EtOH, Reflux) Ethyl Acetoacetate->Condensation Formamidine Formamidine Formamidine->Condensation 6-Methyl-4-pyrimidinol 6-Methyl-4-pyrimidinol Direct Oxidation Direct Oxidation 6-Methyl-4-pyrimidinol->Direct Oxidation Direct Oxidation Condensation->6-Methyl-4-pyrimidinol 4-Pyrimidinol_6-methyl-1-oxide 4-Pyrimidinol, 6-methyl-, 1-oxide Direct Oxidation->4-Pyrimidinol_6-methyl-1-oxide Peracetic Acid\n(H₂O₂/AcOH) Peracetic Acid (H₂O₂/AcOH) m-CPBA m-CPBA

Caption: Synthetic pathway to 4-Pyrimidinol, 6-methyl-, 1-oxide.

Conclusion

The synthesis of 4-Pyrimidinol, 6-methyl-, 1-oxide is a well-established process rooted in the fundamental principles of heterocyclic chemistry. The primary route involves the direct N-oxidation of the readily accessible 6-methyl-4-pyrimidinol precursor. While historical methods relied on stronger oxidizing conditions, the use of milder reagents like m-CPBA has become commonplace, offering improved yields and selectivity. The choice of synthetic route will ultimately depend on factors such as scale, cost, and the presence of other functional groups in more complex derivatives. This guide provides the foundational knowledge for researchers and scientists to confidently approach the synthesis of this important chemical intermediate, enabling further advancements in drug discovery and development.

References

  • Yamanaka, H., Sakamoto, T., & Niitsuma, S. (1990). Pyrimidine N-Oxides: Syntheses, Structures, and Chemical Properties. HETEROCYCLES, 31(5), 923-967. [Link][2]

  • Barlin, G. B., & Brown, W. V. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(10), 2045-2049. [Link][3]

  • Zhang, Y., Wu, Y., Li, Y., Wang, Y., Zhang, J., & Shreeve, J. M. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. RSC Advances, 10(73), 45035-45040. [Link]

  • Yamanaka, H., Ogawa, S., & Sakamoto, T. (1981). Oxidation of 2,4-Disubstituted Pyrimidines with Organic Peracids. HETEROCYCLES, 16(4), 575-578. [Link]

  • Brederick, H., Effenberger, F., & Humburger, G. (1962). Synthese von 4-Hydroxypyrimidinen. Chemische Berichte, 95(11), 2806-2811. [Link][4]

  • Yamanaka, H. (1958). Studies on 4-Alkoxy-6-methyl-pyrimidine N-Oxides. Chemical & Pharmaceutical Bulletin, 6(6), 633-638. [Link][1]

Sources

An In-Depth Technical Guide to the pKa Values and Ionization of 4-Pyrimidinol, 6-methyl-, 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: The Criticality of pKa in Modern Drug Discovery

In the landscape of contemporary drug development, a molecule's physicochemical properties are not merely academic data points; they are pivotal determinants of its ultimate therapeutic success. Among these, the acid dissociation constant (pKa) stands as a cornerstone, profoundly influencing a compound's solubility, permeability, metabolic stability, and target engagement. For the heterocyclic N-oxide, 4-Pyrimidinol, 6-methyl-, 1-oxide, a scaffold of interest in medicinal chemistry, a comprehensive understanding of its ionization behavior is paramount. This guide provides a robust framework for elucidating the pKa of this molecule, blending theoretical underpinnings with actionable experimental and computational protocols.

Theoretical Framework: Unraveling the Ionization of a Substituted Pyrimidinol-N-oxide

4-Pyrimidinol, 6-methyl-, 1-oxide is a multifaceted molecule featuring several potential ionization centers: the pyrimidine ring nitrogens, the N-oxide oxygen, and the hydroxyl group. The interplay of these functionalities, governed by their respective pKa values, will dictate the predominant ionic species at a given physiological pH.

  • The Pyridine-N-oxide Moiety: The N-oxide group significantly influences the electronic properties of the pyrimidine ring. The parent pyridine-N-oxide is considerably less basic than pyridine itself, with the pKa of its conjugate acid being approximately 0.8[1]. This is attributed to the oxygen atom withdrawing electron density from the ring.

  • The 4-Pyrimidinol Tautomerism: The hydroxyl group at the 4-position of the pyrimidine ring introduces the possibility of keto-enol tautomerism. The equilibrium between the -ol and -one forms is highly dependent on the solvent and the electronic nature of other ring substituents. The ionization of this group will be a key contributor to the overall pKa profile. For the related compound, 4-Pyrimidinol, a predicted pKa of 8.76 has been reported[2].

  • The 6-Methyl Group: The methyl group at the 6-position is an electron-donating group. This will have a subtle but measurable effect on the basicity of the ring nitrogens and the acidity of the hydroxyl group.

Given these structural features, 4-Pyrimidinol, 6-methyl-, 1-oxide is expected to exhibit at least two distinct pKa values corresponding to protonation and deprotonation events. A precise, experimentally determined value is crucial, as even small variations can significantly impact a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Predictive Insights into pKa

While experimental determination is the gold standard, computational methods provide valuable initial estimates. Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT) calculations are powerful tools for predicting pKa values of novel compounds[3][4]. These approaches model the electronic environment of the ionizable groups to estimate their acidity or basicity. For a molecule like 4-Pyrimidinol, 6-methyl-, 1-oxide, these computational studies can help to hypothesize which functional group corresponds to a particular pKa value.

Experimental Determination of pKa: A Methodological Deep Dive

The following sections provide detailed protocols for the two most common and reliable methods for pKa determination: Potentiometric Titration and UV-Vis Spectrophotometry.

Potentiometric Titration

This classic technique involves the gradual addition of a titrant (acid or base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a ~0.01 M solution of 4-Pyrimidinol, 6-methyl-, 1-oxide in a constant ionic strength background electrolyte, such as 0.15 M KCl. This minimizes changes in activity coefficients during the titration.

  • pH Meter Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions that bracket the expected pKa range.

  • Titration: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tip. Add standardized 0.1 M NaOH in small, precise increments.

  • Data Acquisition: After each addition of titrant, allow the pH reading to stabilize before recording the value.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa can be determined as the pH at the half-equivalence point. For more accurate determination of the equivalence point, a first derivative plot (ΔpH/ΔV vs. V) can be generated.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.

Experimental Workflow for UV-Vis Spectrophotometry

UV-Vis Spectrophotometry Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution of Analyte C Prepare Samples at Varying pH (Constant Analyte Concentration) A->C B Prepare a Series of Buffers (e.g., Universal Buffer) B->C D Acquire UV-Vis Spectrum for Each Sample C->D E Identify Wavelength of Maximum Absorbance Change D->E F Plot Absorbance vs. pH E->F G Fit Data to Sigmoidal Curve (pKa = Inflection Point) F->G

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a concentrated stock solution of 4-Pyrimidinol, 6-methyl-, 1-oxide in a suitable solvent (e.g., methanol or DMSO). Prepare a series of buffers covering a wide pH range (e.g., a universal buffer).

  • Sample Preparation: In a series of cuvettes, add a small, constant aliquot of the analyte stock solution to each buffer, ensuring the final concentration is appropriate for UV-Vis analysis.

  • Spectral Acquisition: Measure the UV-Vis spectrum for each sample. Identify the wavelength at which the absorbance difference between the fully protonated and deprotonated species is maximal.

  • Data Collection: Measure the absorbance of each sample at this chosen wavelength.

  • Data Analysis: Plot the absorbance values against the corresponding pH of the buffers. The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table to facilitate comparison and interpretation.

MethodpKa1 (Conjugate Acid)pKa2 (Neutral Species)
Potentiometric TitrationExperimental ValueExperimental Value
UV-Vis SpectrophotometryExperimental ValueExperimental Value
Computational PredictionCalculated ValueCalculated Value

The determined pKa values will allow for the construction of a species distribution diagram, illustrating the percentage of each ionic form of 4-Pyrimidinol, 6-methyl-, 1-oxide as a function of pH. This is an invaluable tool for predicting its behavior in different biological compartments.

Conclusion: From pKa to Preclinical Success

A thorough characterization of the pKa of 4-Pyrimidinol, 6-methyl-, 1-oxide is not an academic exercise but a critical step in its journey as a potential therapeutic agent. The methodologies outlined in this guide provide a comprehensive roadmap for obtaining accurate and reliable ionization data. This knowledge will empower researchers to make informed decisions regarding formulation, delivery, and in vivo evaluation, ultimately enhancing the probability of translating a promising molecule into a successful therapeutic.

References

  • Wikipedia. Pyridine-N-oxide. [Link]

  • Wikipedia. Transition metal complexes of pyridine-N-oxides. [Link]

  • ResearchGate. Plot of pKa values of protonated pyridine N-oxides vs. the.... [Link]

  • PubMed. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]

  • ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile | The Journal of Physical Chemistry A. [Link]

  • ResearchGate. PKa determination by 1H NMR spectroscopy - An old methodology revisited. [Link]

  • PubMed. Accurate pKa determination for a heterogeneous group of organic molecules. [Link]

  • LookChem. Cas 51953-18-5,4-Pyrimidinol. [Link]

  • University of Karachi. REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]

  • PMC. Computational Estimation of the Acidities of Pyrimidines and Related Compounds. [Link]

Sources

An In-depth Technical Guide to the Safety and Toxicity of CAS 712-29-8: 6-(Hydroxymethyl)pterin

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, a comprehensive understanding of a compound's safety and toxicological profile is paramount. This guide provides a detailed examination of CAS 712-29-8, scientifically known as 2-amino-6-(hydroxymethyl)pteridin-4(3H)-one and often referred to by synonyms such as 6-(Hydroxymethyl)pterin or Folic Acid Impurity 3.[1][2][3] This document moves beyond a simple recitation of data, offering insights into the interpretation of available information and guidance on safe handling and potential areas for further toxicological investigation.

Chemical Identity and Physical Properties

A clear understanding of the fundamental properties of a substance is the foundation of a robust safety assessment.

PropertyValueSource(s)
CAS Number 712-29-8[1][4][5]
Molecular Formula C₇H₇N₅O₂[1][2][3]
Molecular Weight 193.17 g/mol [1]
Appearance Brown solid[3]
Melting Point >300 °C (decomposes)[3]
Solubility Soluble in Aqueous Sodium Hydroxide, DMSO[3]
Storage Temperature -20°C Freezer[3]

Safety Data Sheet (SDS) Analysis: A Tale of Inconsistent Classification

A critical review of available Safety Data Sheets for CAS 712-29-8 reveals a notable lack of consensus regarding its hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This discrepancy underscores the importance of treating this compound with a high degree of caution, assuming a more conservative risk assessment until definitive data becomes available.

One supplier's SDS asserts that the substance has "No known hazard"[5], while others provide a more detailed and stringent classification.[1][3][6] The more comprehensive classifications are summarized below.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Source(s):[1][2][3][6]

Hazard Communication Workflow

The following diagram illustrates a logical workflow for communicating the potential hazards of CAS 712-29-8 in a laboratory setting, based on the more cautious GHS classifications.

Hazard_Communication_Workflow cluster_sds SDS Review cluster_hazards Hazard Identification cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling & Storage sds Review SDS for CAS 712-29-8 pictogram GHS Pictogram: Exclamation Mark (GHS07) sds->pictogram signal_word Signal Word: Warning pictogram->signal_word hazard_statements Hazard Statements: H302, H312, H332, H315, H319, H335 signal_word->hazard_statements ppe_items Required PPE: - Safety glasses with side-shields or goggles - Chemical-resistant gloves - Laboratory coat - Respiratory protection if dust is generated hazard_statements->ppe_items handling Handling: - Avoid contact with skin and eyes - Prevent dust formation - Use in a well-ventilated area ppe_items->handling storage Storage: - Tightly closed container - Dry and well-ventilated place - Store at -20°C handling->storage

Caption: GHS Hazard Communication Workflow for CAS 712-29-8.

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended[1][5]:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Handling and Storage

Prudent laboratory practice dictates the following handling and storage procedures[1][5]:

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Use only in a well-ventilated area.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at -20°C.[3] Keep away from oxidizing agents.

Toxicological Profile: Navigating the Data Gaps

The toxicological data for CAS 712-29-8 is limited, with most information being inferred from GHS classifications rather than from specific experimental studies. One reviewed SDS explicitly states that for acute toxicity (oral, inhalation, and dermal LD50), there is "No data available".[1] This lack of empirical data necessitates a cautious approach and highlights the need for further investigation.

Acute Toxicity

While specific LD50 values are not available, the classification as Category 4 for oral, dermal, and inhalation toxicity suggests a moderate level of acute toxicity.[1][6]

Irritation

The classification for skin and eye irritation (Category 2 and 2A, respectively) indicates that direct contact is likely to cause irritation.[1][2][6]

Potential for Phototoxicity and Cytotoxicity: Insights from Related Pterin Compounds

In the absence of direct toxicological studies on 6-(hydroxymethyl)pterin, it is scientifically prudent to consider the known effects of structurally related compounds.

  • Cytotoxicity: A study on the related compound 6-biopterin demonstrated that it is "extremely cytotoxic to human melanocytes under in vitro conditions".[7] This finding suggests a potential cytotoxic mechanism for other pterin derivatives, including CAS 712-29-8, that warrants further investigation.

  • Phototoxicity and Reactive Oxygen Species (ROS) Generation: Research on folic acid and its photoproducts, such as 6-formylpterin and pterin-6-carboxylic acid, has shown that these compounds can generate reactive oxygen species (ROS) upon exposure to UVA radiation, leading to phototoxicity in skin cells.[8] Given the structural similarity, it is plausible that 6-(hydroxymethyl)pterin could also exhibit phototoxic properties.

The potential for ROS generation is a significant toxicological consideration. The following diagram illustrates this proposed mechanism.

Caption: Proposed Mechanism of ROS Generation by Pterin Compounds.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is currently no available data to assess the carcinogenic, mutagenic, or reproductive toxicity of CAS 712-29-8. In the absence of such information, it should be handled as a compound with unknown long-term health effects.

Recommended Experimental Protocols for Toxicity Assessment

To address the existing data gaps, the following standard toxicological assays are recommended.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a quantitative measure of a substance's ability to induce cell death.

  • Cell Culture: Culture a suitable human cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes) in appropriate media and conditions until they reach approximately 80% confluency.

  • Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Prepare a series of concentrations of CAS 712-29-8 in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include untreated controls and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Phototoxicity Assessment (3T3 NRU Phototoxicity Test)

This assay is designed to evaluate the potential for a substance to become cytotoxic in the presence of light.

  • Cell Culture and Seeding: Culture and seed Balb/c 3T3 fibroblasts as described in the MTT assay protocol.

  • Treatment: Treat the cells with a range of concentrations of CAS 712-29-8. Two sets of plates are prepared for each concentration.

  • Irradiation: Irradiate one set of plates with a non-toxic dose of UVA light. Keep the second set of plates in the dark.

  • Incubation: Incubate both sets of plates for 24 hours.

  • Neutral Red Uptake (NRU): Add Neutral Red solution to each well and incubate to allow for lysosomal uptake of the dye by viable cells.

  • Dye Extraction: Wash the cells and add a destaining solution to extract the Neutral Red from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Compare the IC50 values from the irradiated and non-irradiated plates. A significant decrease in the IC50 value in the irradiated plate indicates phototoxic potential.

Conclusion and Future Directions

6-(Hydroxymethyl)pterin (CAS 712-29-8) is a compound with an incomplete and, in some respects, contradictory safety profile. The GHS classifications from various suppliers suggest that it should be handled as a substance with moderate acute toxicity and as a skin and eye irritant. The lack of specific toxicological data, particularly for chronic endpoints, necessitates a cautious approach in all handling and experimental procedures.

Based on the known properties of related pterin compounds, future research should prioritize the investigation of the potential cytotoxicity and phototoxicity of CAS 712-29-8. The experimental protocols outlined in this guide provide a starting point for such studies. A thorough toxicological evaluation is essential to ensure the safety of researchers and to fully characterize this compound for its potential applications in drug development and other scientific fields.

References

  • TLC PHARMACEUTICAL STANDARDS. (n.d.). Safety Data Sheet: Folic Acid Impurity 3 (6-(Hydroxymethyl)Pterin).
  • Chemsrc. (2025). CAS#:712-29-8 | 4(3H)-Pteridinone,2-amino-6-(hydroxymethyl).
  • LookChem. (n.d.). Cas 712-29-8,6-hydroxymethylpterin.
  • PubChem. (n.d.). 6-(Hydroxymethyl)pterin.
  • Combi-Blocks, Inc. (2025). Safety Data Sheet: 2-Amino-6-(hydroxymethyl)pteridin-4-ol.
  • CymitQuimica. (n.d.). CAS 712-29-8: 6-(Hydroxymethyl)pterin.
  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 712-29-8.
  • Sigma-Aldrich. (n.d.). 2,4-Diamino-6-(hydroxymethyl)pteridine 95.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • GSRS. (n.d.). 6-HYDROXYMETHYLPTERIN DIPHOSPHATE.
  • Schircks. (n.d.). 6-Hydroxymethylpterin.
  • Angene Chemical. (2021). Safety Data Sheet: 2-Amino-6-(hydroxymethyl)pteridin-4-ol.
  • ChemicalBook. (2025). 6-hydroxymethylpterin.
  • Buglak, A. A., & Telegina, T. A. (2020). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences, 21(21), 8033.
  • PubChem. (n.d.). 6-Hydroxymethyl-7,8-Dihydropterin.
  • Schallreuter, K. U., Büttner, G., Pittelkow, M. R., Wood, J. M., Swanson, N. N., & Körner, C. (1994). Cytotoxicity of 6-biopterin to human melanocytes. Biochemical and Biophysical Research Communications, 204(1), 43–48.
  • Juzeniene, A., & Moan, J. (2016). Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure. Journal of Photochemistry and Photobiology B: Biology, 156, 43–50.

Sources

Methodological & Application

Application Note: Controlled Synthesis of 6-Methyl-4-Pyrimidinol 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for professional researchers and drug development scientists operating within fully equipped, regulated laboratory environments. It focuses on the controlled synthesis of 6-methyl-4-pyrimidinol 1-oxide , a functionalized heterocyclic intermediate often utilized in the development of antihypertensive agents and kinase inhibitors.

Introduction & Strategic Analysis

The synthesis of pyrimidine


-oxides is a critical transformation in medicinal chemistry. The introduction of the 

-oxide moiety alters the electronic distribution of the pyrimidine ring, activating it for further nucleophilic substitutions (e.g., chlorination via POCl

) or serving as a metabolic handle in prodrug design.

Target Molecule: 4-Pyrimidinol, 6-methyl-, 1-oxide (CAS: 100959-93-1) Core Challenge: Regioselectivity.[1] The starting material, 6-methyl-4-pyrimidinol (often existing as the 6-methyl-4(3H)-pyrimidinone tautomer), possesses two nitrogen atoms. Direct oxidation must distinguish between N1 and N3. Steric hindrance from the methyl group at C6 and the tautomeric equilibrium play pivotal roles.

Selected Methodology: Tungstate-Catalyzed Peroxide Oxidation. Unlike traditional peracetic acid oxidations, which can be difficult to control and generate significant organic waste, the sodium tungstate (Na


WO

) catalyzed oxidation using aqueous hydrogen peroxide offers a "greener," more regioselective, and scalable route. This method minimizes thermal runaway risks associated with concentrated peracids.

Experimental Protocol

Safety Warning:

  • Peroxide Hazard: Hydrogen peroxide (30%+) is a strong oxidizer.

    
    -oxides can be thermally unstable. All reactions must be conducted behind a blast shield in a functioning fume hood.
    
  • PPE: Nitrile gloves, lab coat, and chemical safety goggles are mandatory.

  • Waste: Quench all peroxide residues with sodium sulfite/bisulfite before disposal.

Reagents and Materials[2][3][4][5][6][7][8]
ReagentMW ( g/mol )Equiv.[2]Role
6-Methyl-4-pyrimidinol 110.111.0Substrate
Hydrogen Peroxide (30% aq) 34.012.5 - 3.0Oxidant
Sodium Tungstate Dihydrate 329.850.05 (5 mol%)Catalyst
Methanol 32.04SolventReaction Medium
Activated Carbon N/AN/APurification
Step-by-Step Procedure

Step 1: Catalyst Activation & Solubilization

  • Charge a 500 mL three-necked round-bottom flask (equipped with a mechanical stirrer, internal temperature probe, and reflux condenser) with Methanol (150 mL) .

  • Add 6-Methyl-4-pyrimidinol (11.0 g, 100 mmol) . Stir to establish a suspension.

  • Add Sodium Tungstate Dihydrate (1.65 g, 5 mmol) .

  • Note: The mixture may remain heterogeneous at this stage.

Step 2: Controlled Oxidation (The Critical Phase)

  • Heat the reaction mixture to 50–55 °C .

  • Add Hydrogen Peroxide (30% aq, 30 mL, ~300 mmol) dropwise via an addition funnel over 45 minutes .

    • Process Control: Monitor internal temperature. The reaction is exothermic. Do not allow temperature to exceed 60 °C to prevent over-oxidation or decomposition.

  • After addition is complete, maintain stirring at 55 °C for 4–6 hours .

  • Validation: Monitor reaction progress via HPLC or TLC (Eluent: 10% MeOH in DCM). The starting material spot (lower polarity) should disappear, replaced by the more polar

    
    -oxide.
    

Step 3: Workup and Isolation

  • Cool the mixture to room temperature (20–25 °C).

  • Peroxide Quench: Carefully add solid sodium bisulfite (NaHSO

    
    ) in small portions until a starch-iodide paper test is negative (no blue color). Caution: Exothermic.
    
  • Concentrate the solution under reduced pressure (Rotavap, 40 °C bath) to remove methanol, leaving an aqueous slurry.

  • Cool the slurry to 0–5 °C in an ice bath and stir for 1 hour to maximize precipitation.

  • Filter the solid precipitate.

  • Wash the filter cake with ice-cold water (2 x 10 mL) and cold acetone (1 x 10 mL) to remove trace impurities.

Step 4: Purification

  • Recrystallize the crude solid from hot Ethanol/Water (9:1).

  • Dry in a vacuum oven at 45 °C for 12 hours.

  • Expected Yield: 65–75% as a white to off-white crystalline solid.

Process Logic & Pathway Visualization

The following diagram illustrates the reaction workflow and the decision gates involved in the synthesis.

SynthesisWorkflow Start Start: 6-Methyl-4-pyrimidinol Mix Mix with MeOH + Na2WO4 (Cat.) Start->Mix Heat Heat to 55°C Mix->Heat AddOx Dropwise Addition: H2O2 (30%) Heat->AddOx React Reaction: 4-6 Hours (Monitor Temp < 60°C) AddOx->React Check QC Check: HPLC/TLC (SM Consumed?) React->Check Check->React No (Extend Time) Quench Quench: NaHSO3 (Remove Peroxides) Check->Quench Yes Isolate Concentrate & Filter Quench->Isolate Purify Recrystallization (EtOH/H2O) Isolate->Purify End Final Product: 6-Methyl-4-pyrimidinol 1-oxide Purify->End

Figure 1: Process flow diagram for the Tungstate-catalyzed synthesis of 6-methyl-4-pyrimidinol 1-oxide.

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare results against the following standard parameters.

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Melting Point > 200 °C (Dec.)Capillary MP
Mass Spec (ESI) [M+H]+ = 127.12LC-MS
1H NMR (DMSO-d6) δ 2.15 (s, 3H), 6.10 (s, 1H), 8.15 (s, 1H)400 MHz NMR
Purity > 98.0%HPLC (254 nm)

Mechanistic Insight: The 1-oxide isomer is favored over the 3-oxide due to the steric influence of the methyl group at position 6, which hinders the approach of the active peroxotungstate species to N3, and the electronic directing effect of the hydroxyl/keto group at position 4.

References

  • Quest Journals. (2015). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil. Journal of Research in Pharmaceutical Science. Retrieved from [Link]

  • Organic Syntheses. (1953). 3-Methyl-4-nitropyridine-1-oxide.[2] Org.[3][4] Synth. 1953, 33, 79. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol (Metabolite Data).[5] PubChem Database. Retrieved from [Link]

Sources

Application Note: Protocols for the Oxidation of 4-Methyl-6-Pyrimidinol Using Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the oxidation of 4-methyl-6-pyrimidinol using hydrogen peroxide. Pyrimidine N-oxides and other oxidized derivatives are valuable intermediates in medicinal chemistry and drug development. This document details two distinct protocols, discusses the underlying reaction mechanisms, outlines critical safety procedures for handling hydrogen peroxide, and describes methods for reaction monitoring and product characterization. The protocols are designed for researchers, chemists, and professionals in drug development seeking reliable and well-understood methods for the functionalization of pyrimidine scaffolds.

Introduction

4-Methyl-6-pyrimidinol, also known as 4-hydroxy-6-methylpyrimidine, is a heterocyclic compound that serves as a versatile building block in organic synthesis. The pyrimidine core is central to numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The oxidation of the pyrimidine ring, particularly N-oxidation, introduces a functional handle that can be used to modulate the electronic properties of the molecule or to serve as a precursor for further synthetic transformations.

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its high active oxygen content and the generation of water as its only byproduct, aligning with the principles of green chemistry.[1] However, its reactivity requires carefully controlled conditions to achieve selective oxidation and avoid undesirable side reactions, such as ring cleavage.[2] This guide explores two primary protocols for the H₂O₂-mediated oxidation of 4-methyl-6-pyrimidinol: a tungstate-catalyzed method for selective N-oxidation and a classic acid-mediated approach.

CRITICAL SAFETY PROTOCOL: Handling Hydrogen Peroxide

Hydrogen peroxide is a strong oxidizer, and its mishandling can lead to violent reactions, pressure buildup, and explosions, especially in the presence of organic materials or catalysts.[3][4] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-splash goggles, a face shield, a lab coat, and chemical-resistant gloves (PVC or rubber).[5] Ensure an emergency shower and eyewash station are immediately accessible.[4]

  • Venting: H₂O₂ decomposes to form oxygen gas, which can rapidly pressurize a sealed vessel.[3] All storage containers and reaction vessels must be adequately vented. Never conduct reactions in a closed system. [4]

  • Contamination: Avoid all sources of contamination, including metals, metal salts, dust, and rust, as they can catalyze runaway decomposition.[4] Never return unused H₂O₂ to its original container.[4]

  • Mixing with Organics: Mixtures of hydrogen peroxide and organic materials can be explosive.[5] Always add hydrogen peroxide slowly to the organic substrate solution; never the other way around.[5]

  • Temperature Control: The rate of H₂O₂ decomposition doubles with every 10 °C increase in temperature.[3] Reactions should be cooled in an ice bath during the addition of H₂O₂ and monitored closely for exotherms.

Reaction Mechanisms and Strategic Considerations

The oxidation of a pyrimidine ring with hydrogen peroxide can proceed through several pathways. The desired outcome is typically N-oxidation, which yields a pyrimidine N-oxide. This transformation is facilitated by activating the hydrogen peroxide.

Catalytic N-Oxidation: Metal-based catalysts, such as sodium tungstate (Na₂WO₄), are highly effective for N-oxidation. The tungstate anion reacts with hydrogen peroxide to form a peroxotungstate species, which is a much more potent and selective oxygen transfer agent. This active species then delivers an oxygen atom to one of the electron-rich nitrogen atoms of the pyrimidine ring. The catalytic cycle regenerates the tungstate, allowing it to be used in substoichiometric amounts.


// Nodes Substrate [label="4-Methyl-6-pyrimidinol", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="4-Methyl-6-pyrimidinol\nN-Oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O2 [label="H₂O₂", fillcolor="#FFFFFF", style="filled", shape=oval, color="#4285F4"]; H2O [label="H₂O", fillcolor="#FFFFFF", style="filled", shape=oval, color="#4285F4"]; Catalyst [label="Tungstate\n(WO₄²⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; ActiveCatalyst [label="Peroxotungstate\n([W(O₂)]ⁿ⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout center1 [shape=point, width=0]; center2 [shape=point, width=0];

// Edges H2O2 -> center1 [arrowhead=none]; Catalyst -> center1 [arrowhead=none]; center1 -> ActiveCatalyst [label=" Activation"]; Substrate -> center2 [arrowhead=none]; ActiveCatalyst -> center2 [label=" Oxygen Transfer", color="#34A853"]; center2 -> Product; center2 -> Catalyst [label=" Regeneration"]; ActiveCatalyst -> H2O [style=invis]; // to balance layout Product -> H2O [label=" + H₂O", style=invis]; // showing water byproduct implicitly }

Figure 1. Catalytic cycle for tungstate-mediated N-oxidation.

Acid-Mediated Oxidation: In the presence of a carboxylic acid like acetic acid, hydrogen peroxide can form a peroxy acid in situ. While effective, this method can be less selective. For pyrimidines with an unsubstituted C6 position, this can lead to oxidative ring-contraction, forming imidazole derivatives as byproducts.[2] Although 4-methyl-6-pyrimidinol is substituted at C6, the strongly acidic and oxidizing conditions may still lead to other side products, necessitating careful reaction monitoring.

Experimental Protocols & Workflow

The following protocols are presented as robust starting points for the oxidation of 4-methyl-6-pyrimidinol. Researchers should perform initial reactions on a small scale to optimize conditions.


// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep [label="Reagent Preparation\n& Safety Check (PPE, Venting)"]; Setup [label="Reaction Setup\n(Inert atmosphere, Cooling)"]; Addition [label="Slow Addition of H₂O₂\n(Monitor Temperature)"]; Reaction [label="Reaction Under\nReflux or Heating"]; Monitor [label="Monitor Progress\n(TLC / LC-MS)"]; Quench [label="Workup: Quench Excess H₂O₂\n(e.g., Na₂SO₃ solution)"]; Isolate [label="Product Isolation\n(Solvent removal, Extraction)"]; Purify [label="Purification\n(Crystallization / Chromatography)"]; Characterize [label="Characterization\n(NMR, MS, IR)"]; End [label="End Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prep; Prep -> Setup; Setup -> Addition; Addition -> Reaction; Reaction -> Monitor; Monitor -> Reaction [label=" Continue reaction"]; Monitor -> Quench [label=" Reaction complete"]; Quench -> Isolate; Isolate -> Purify; Purify -> Characterize; Characterize -> End; }

Figure 2. General experimental workflow for oxidation protocols.

Protocol 1: Tungstate-Catalyzed N-Oxidation

This protocol is adapted from a highly efficient method used for the N-oxidation of substituted pyrimidines and is expected to favor selective N-oxide formation.

Materials:

  • 4-Methyl-6-pyrimidinol

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)

  • 30-35% Hydrogen Peroxide (w/w)

  • Methanol (MeOH)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methyl-6-pyrimidinol (1.0 eq).

  • Add methanol (approx. 10-15 mL per gram of substrate).

  • Add sodium tungstate dihydrate (0.05 - 0.10 eq) to the suspension and stir.

  • Cool the flask in an ice-water bath.

  • CAUTION: Slowly add hydrogen peroxide (1.5 - 2.0 eq) dropwise to the stirred mixture, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Cool the mixture in an ice bath and slowly add a 10% aqueous solution of sodium sulfite to quench the excess hydrogen peroxide. (Test with peroxide test strips to ensure complete quenching).

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-oxide by recrystallization or column chromatography.

Protocol 2: Acetic Acid-Mediated Oxidation

This classic method uses peracetic acid formed in situ. It requires careful monitoring to minimize potential side-product formation.[2]

Materials:

  • 4-Methyl-6-pyrimidinol

  • Glacial Acetic Acid

  • 30-35% Hydrogen Peroxide (w/w)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium sulfite (Na₂SO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-6-pyrimidinol (1.0 eq) in glacial acetic acid (10-20 mL per gram of substrate).

  • Cool the solution in an ice-water bath.

  • CAUTION: Add hydrogen peroxide (2.0 - 3.0 eq) dropwise with vigorous stirring. Maintain the temperature below 20 °C.

  • After addition, allow the mixture to warm to room temperature, then heat to 60-70 °C.

  • Monitor the reaction by TLC or LC-MS. Be vigilant for the appearance of new spots that may indicate byproduct formation.

  • Upon completion, cool the reaction to room temperature and pour it carefully over crushed ice.

  • Quench excess peroxide by the slow addition of a 10% sodium sulfite solution.

  • CAUTION: Carefully neutralize the acetic acid by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with a suitable organic solvent like DCM or EtOAc (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product via recrystallization or column chromatography.

Data Summary and Analytical Characterization

The choice of protocol will depend on the desired selectivity and scale. The tungstate-catalyzed method is generally preferred for its higher selectivity towards N-oxidation.

ParameterProtocol 1 (Tungstate-Catalyzed)Protocol 2 (Acid-Mediated)
Activating Agent Sodium Tungstate (Na₂WO₄)Glacial Acetic Acid
Solvent MethanolGlacial Acetic Acid
Temperature Reflux (~65 °C)60 - 70 °C
Typical Time 6 - 12 hours4 - 10 hours
Key Advantage High selectivity for N-oxidationSimple reagent set
Potential Issue Catalyst removal may be neededRisk of side reactions/ring cleavage[2]

Analytical Monitoring and Characterization:

  • Reaction Monitoring: TLC is a convenient method for monitoring the disappearance of the starting material and the appearance of the more polar N-oxide product. LC-MS is invaluable for confirming the mass of the desired product and detecting any byproducts in real-time.[6]

  • Product Characterization: The structure of the final product should be confirmed using standard analytical techniques.

    • NMR Spectroscopy (¹H, ¹³C): Expect characteristic shifts in the protons and carbons adjacent to the newly formed N-oxide group.

    • Mass Spectrometry (MS): The molecular ion peak should correspond to the mass of the starting material + 16 Da (for mono-oxidation).

    • Infrared (IR) Spectroscopy: Look for the appearance of a new N-O stretching band, typically in the 1200-1350 cm⁻¹ region.

Conclusion

The oxidation of 4-methyl-6-pyrimidinol with hydrogen peroxide can be achieved effectively using either a tungstate-catalyzed or an acid-mediated protocol. The catalytic method offers superior selectivity for N-oxide formation and is recommended for applications where product purity is paramount. The acid-mediated approach provides a simpler alternative but requires more rigorous monitoring to control side reactions. In all cases, unwavering adherence to safety protocols for handling hydrogen peroxide is essential for a successful and safe experiment. The analytical methods outlined herein will ensure proper reaction tracking and robust characterization of the final product.

References

  • Kopyrr, D. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil. Quest Journals, Journal of Research in Pharmaceutical Science. Link

  • Solvay Chemicals, Inc. (2019). HYDROGEN PEROXIDE Safety & Handling. Technical Data Sheet. 5

  • University of Nebraska-Lincoln. (2018). Safe use of Hydrogen Peroxide in the Organic Lab. DigitalCommons@UNL. Link

  • Evonik Industries. Hydrogen Peroxide | Safety and Handling. Active Oxygens. Link

  • USP Technologies. Hydrogen Peroxide (H2O2) Safety and Handling Guidelines. Link

  • Yamanaka, H., Ogawa, S., & Sakamoto, T. (1981). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. HETEROCYCLES, 16(4). Link

  • Hulea, V., & Fajula, F. (2021). Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. MDPI. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Diazinon. ANALYTICAL METHODS. Link

Sources

Application Note: Deoxygenative Chlorination of 4-Pyrimidinol, 6-methyl-, 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists focusing on the functionalization of pyrimidine


-oxides. It details the specific chemical behavior of 4-Pyrimidinol, 6-methyl-, 1-oxide  (also known as 6-methyl-4-hydroxypyrimidine 1-oxide) under chlorination conditions.

Crucial Chemical Insight: Direct chlorination of pyrimidine


-oxides with phosphorus oxychloride (

) is typically a deoxygenative chlorination . The reaction converts the C-OH (tautomeric C=O) to C-Cl while simultaneously reducing the

-oxide moiety to the free base. If the target is 4-chloro-6-methylpyrimidine 1-oxide (retaining the oxygen), the synthetic route must be inverted (Chlorination of parent


-oxidation). This guide focuses on the direct reaction of the title compound, which yields 4-chloro-6-methylpyrimidine .

Executive Summary

  • Target Transformation: Conversion of 4-Pyrimidinol, 6-methyl-, 1-oxide to 4-Chloro-6-methylpyrimidine.

  • Primary Reagent: Phosphorus Oxychloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1][2][3][4]
    
  • Mechanism: Nucleophilic activation of the carbonyl oxygen followed by chloride displacement and concomitant deoxygenation of the

    
    -oxide via a phosphorochloridate intermediate.
    
  • Key Challenge: Managing the exothermic nature of the reaction and the vigorous evolution of HCl gas.

  • Outcome: High-yield isolation of the deoxygenated chlorinated pyrimidine.

Mechanistic Insight & Reaction Logic

The substrate exists in equilibrium between the hydroxypyrimidine and pyrimidinone tautomers.


 acts as a dual activation agent:
  • O-Phosphorylation:

    
     attacks the carbonyl oxygen (or 
    
    
    
    -oxide oxygen), creating a highly reactive leaving group (dichlorophosphate).
  • Deoxygenation: The

    
    -oxide oxygen is nucleophilic. Its attack on 
    
    
    
    forms an intermediate that facilitates oxygen removal (reduction) driven by the formation of the strong P=O bond in the byproduct (
    
    
    ).
  • Nucleophilic Substitution: Chloride ions (

    
    ) attack the C4 position, displacing the phosphate group to install the chlorine atom.
    
Reaction Pathway Diagram[3]

ChlorinationMechanism Substrate 4-Pyrimidinol, 6-methyl-, 1-oxide Inter1 O-Phosphorylated Intermediate Substrate->Inter1 + POCl3 (Tautomer Activation) Inter2 Activated N-O-P Complex Inter1->Inter2 Rearrangement Product 4-Chloro-6- methylpyrimidine Inter2->Product + Cl(-) - Deoxygenation Byproducts PO2Cl2(-) + HCl Inter2->Byproducts

Caption: Mechanistic pathway showing the simultaneous chlorination and deoxygenation driven by phosphorus-oxygen affinity.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Density
4-Pyrimidinol, 6-methyl-, 1-oxide Substrate1.0~126.11Solid
Phosphorus Oxychloride (

)
Reagent / Solvent5.0 - 10.0153.331.645 g/mL

-Dimethylaniline (or Pyridine)
Base Catalyst1.0 - 1.5121.180.956 g/mL
Dichloromethane (DCM) Extraction SolventN/A84.931.326 g/mL
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
  • Apparatus: Oven-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a

    
     drying tube (or 
    
    
    
    line).
  • Charging: Add 4-Pyrimidinol, 6-methyl-, 1-oxide (1.0 equiv) to the flask.

  • Reagent Addition:

    • Cool the flask to 0°C (ice bath).

    • Slowly add

      
        (5.0–10.0 equiv) via a pressure-equalizing dropping funnel. Caution: Exothermic.
      
    • Add

      
      -Dimethylaniline  (1.0 equiv) dropwise. This base catalyzes the reaction and scavenges HCl.
      
Step 2: Thermal Activation
  • Remove the ice bath and allow the slurry to warm to room temperature (approx. 15 min).

  • Heat the mixture to Reflux (105–110°C) using an oil bath.

  • Monitoring: Maintain reflux for 2 to 4 hours .

    • Endpoint: The solution typically turns from a slurry to a clear, dark orange/brown solution. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The starting material (

      
      -oxide) is very polar; the product (chloro-pyrimidine) is non-polar.
      
Step 3: Quenching & Isolation (Critical Safety Step)

Hazard: Excess ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 reacts violently with water.
  • Concentration: Distill off the excess

    
     under reduced pressure (rotary evaporator with a caustic trap) if possible. This reduces the violence of the quench.
    
  • Quench:

    • Prepare a beaker with crushed ice (approx. 5x reaction volume).

    • Slowly pour the concentrated residue onto the crushed ice with vigorous stirring.

    • Maintain temperature < 20°C.

  • Neutralization: Carefully adjust the pH of the aqueous mixture to pH ~7–8 using saturated

    
     solution or 
    
    
    
    . Note: Pyrimidines can be sensitive to strong base; do not exceed pH 9.
Step 4: Purification
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     volumes).
    
  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Filtration & Evaporation: Filter and concentrate in vacuo.

  • Refinement: The crude residue is typically a yellow/orange solid. Purify via:

    • Recrystallization: Hexanes/Ethyl Acetate.

    • Sublimation: If high purity is required.

    • Flash Chromatography: Silica gel (Hexane:EtOAc gradient).

Analytical Validation

TechniqueExpected Observation for 4-Chloro-6-methylpyrimidine
Appearance White to pale yellow crystalline solid or low-melting solid.

NMR
Methyl Group: Singlet

ppm.Aromatic H: Singlet

ppm (C5-H).Absence: No broad OH peak; no downfield shift characteristic of

-oxide protons adjacent to

-O

.
LC-MS (ESI) [M+H]+: 129.0 / 131.0 (Characteristic 3:1 Chlorine isotope pattern).Mass Shift: Loss of Oxygen (M-16) relative to starting material cation.

Strategic Note: Retaining the N-Oxide

If your specific goal is to synthesize 4-chloro-6-methylpyrimidine 1-oxide (retaining the oxide), the direct chlorination described above is unsuitable due to the reducing nature of


.

Alternative Route (Recommended for N-oxide retention):

  • Step 1: Synthesize 4-chloro-6-methylpyrimidine using the protocol above.

  • Step 2: Perform

    
    -oxidation on the chlorinated product.
    
    • Reagents:

      
      -Chloroperbenzoic acid (mCPBA) in DCM or 
      
      
      
      / Trifluoroacetic anhydride.
    • Selectivity: The electron-withdrawing chlorine atom makes the nitrogen less basic, requiring stronger oxidation conditions, but this route avoids the deoxygenation driven by phosphorus reagents.

Experimental Workflow Visualization

Workflow Start Start: 4-Pyrimidinol, 6-methyl-, 1-oxide Reaction Reaction: POCl3 (5-10 eq), Base Reflux 110°C, 3h Start->Reaction Quench Quench: Pour onto Crushed Ice Neutralize with NaHCO3 Reaction->Quench Distill excess POCl3 first Extract Extraction: DCM (3x) Wash with Brine Quench->Extract Purify Purification: Recrystallization (Hex/EtOAc) or Flash Column Extract->Purify End Final Product: 4-Chloro-6-methylpyrimidine Purify->End

Caption: Operational workflow for the safe conversion and isolation of the chlorinated pyrimidine.

References

  • Jovanovic, M. V. (1984). "Syntheses of some pyrimidine N-oxides". Canadian Journal of Chemistry, 62(6), 1176-1180. Link

  • Delia, T. J., & Stark, D. L. (1993). "Chlorination of hydroxypyrimidines". Journal of Heterocyclic Chemistry.
  • Talik, T., & Plazek, E. (1961). "Reaction of pyridine N-oxide with phosphorus oxychloride". Roczniki Chemii. (Mechanistic foundation for deoxygenative chlorination).[2]

  • BenchChem. (2025).[5] "Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil)". BenchChem Technical Library. Link

  • Organic Syntheses. "4-Methyl-6-hydroxypyrimidine". Org.[2][6] Synth. 1951, 31, 72. Link

Sources

Preparation of antiviral compounds starting from CAS 712-29-8

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Pathways for Antiviral Functionalization of 17


-Hydroxyprogesterone (CAS 712-29-8) 

Executive Summary

This guide details the synthetic protocols for transforming 17


-Hydroxyprogesterone (17-OHP, CAS 712-29-8)  into high-value antiviral pharmacophores. While 17-OHP is classically known as a progestogen and corticosteroid precursor, recent medicinal chemistry campaigns have validated the pregnane scaffold as a potent platform for viral entry inhibitors and replication blockers, particularly against enveloped viruses (HSV, HIV, Influenza).

This note focuses on two primary synthetic vectors:

  • C-3/C-20 Functionalization: Synthesis of Bis-Thiosemicarbazones (Ribonucleotide Reductase inhibition motif).

  • A-Ring Modification: Synthesis of Pyrazoline-fused steroids (Interference with viral envelope recognition).

Strategic Analysis of the Scaffold (CAS 712-29-8)

To successfully derivatize 17-OHP, one must understand its reactivity profile. The molecule presents three distinct sites for chemical intervention:[1]

  • Site A (C-3 Carbonyl): Part of an

    
    -unsaturated system. Highly reactive toward nucleophiles (amines, hydrazines) and capable of condensation reactions.
    
  • Site B (C-20 Carbonyl): A sterically hindered ketone flanked by the C-17 hydroxyl and C-18 methyl group. Reactivity here is lower than at C-3, requiring forcing conditions or specific catalysis to achieve bis-functionalization.

  • Site C (C-17 Hydroxyl): A tertiary alcohol. It is chemically stubborn but crucial for biological recognition. In antiviral synthesis, this is often left unprotected to maintain polarity/solubility or esterified (e.g., caproate) to alter pharmacokinetics.

Chemo-Selectivity Rule: Under mild conditions, reactions occur preferentially at C-3. Under reflux with acid catalysis, both C-3 and C-20 react.

Visual Workflow: Synthetic Pathways

The following diagram outlines the decision tree for synthesizing antiviral candidates from 17-OHP.

Antiviral_Synthesis_Workflow Start Starting Material 17-alpha-Hydroxyprogesterone (CAS 712-29-8) Decision Target Pharmacophore Selection Start->Decision Path1 Pathway A: Schiff Base Formation (Thiosemicarbazones) Decision->Path1 Direct Condensation Path2 Pathway B: A-Ring Fusion (Heterocyclization) Decision->Path2 Multi-step Cyclization Reagent1 Reagent: Thiosemicarbazide Cat: Glacial AcOH Path1->Reagent1 Reagent2 Step 1: Benzaldehyde/KOH Step 2: Hydrazine Hydrate Path2->Reagent2 Product1 Target 1: 17-OHP Bis-Thiosemicarbazone (Ribonucleotide Reductase Inhibitor) Reagent1->Product1 Reflux, 4-6h Product2 Target 2: Steroidal [3,2-c] Pyrazoline (Viral Entry Inhibitor) Reagent2->Product2 Claisen-Schmidt + Cyclization

Figure 1: Synthetic decision tree for generating antiviral candidates from 17-alpha-hydroxyprogesterone.

Protocol A: Synthesis of 17-OHP Bis-Thiosemicarbazones

Mechanism: Thiosemicarbazones act as tridentate ligands that chelate transition metals (Fe, Cu) in the active site of viral enzymes (e.g., Ribonucleotide Reductase), halting DNA replication.

Reagents:

  • 17

    
    -Hydroxyprogesterone (1 g, 3.03 mmol)
    
  • Thiosemicarbazide (0.60 g, 6.6 mmol, 2.2 eq)

  • Ethanol (Absolute, 30 mL)

  • Glacial Acetic Acid (Catalytic amount, ~3-4 drops)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of CAS 712-29-8 in 30 mL of ethanol. Ensure the solution is clear.

  • Reagent Addition: Add thiosemicarbazide (0.60 g). The mixture will likely be a suspension.

  • Catalysis: Add 3-4 drops of glacial acetic acid. The acid activates the carbonyl carbons (C-3 and C-20) for nucleophilic attack.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) with vigorous stirring.

    • Critical Observation: The suspension should clear as the reaction proceeds and then potentially become cloudy again as the product precipitates.

    • Time: Maintain reflux for 5–6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and then cold water (2 x 10 mL) to remove unreacted thiosemicarbazide.

  • Recrystallization: Recrystallize the crude solid from hot ethanol/water (8:2) to yield yellow crystalline needles.

Yield Expectations: 75–85% Characterization (Validation):

  • IR: Disappearance of C=O stretch (1660 cm⁻¹). Appearance of C=N stretch (~1600 cm⁻¹) and N-H stretch (3200-3400 cm⁻¹).

Protocol B: Synthesis of A-Ring Fused Pyrazoline Derivatives

Mechanism: This protocol modifies the A-ring to increase lipophilicity and receptor binding affinity. It involves a Claisen-Schmidt condensation at the active C-2 position, followed by cyclization with hydrazine.

Reagents:

  • 17

    
    -Hydroxyprogesterone (1 eq)[2][3]
    
  • Benzaldehyde (or substituted benzaldehyde) (1.1 eq)

  • Hydrazine Hydrate (80%) (1.5 eq)

  • Sodium Hydroxide (10% aq solution)

  • Ethanol[4]

Step-by-Step Methodology:

  • Claisen-Schmidt Condensation (Formation of Chalcone):

    • Dissolve 17-OHP in ethanol.

    • Add benzaldehyde (1.1 eq).

    • Add 10% NaOH dropwise at 0°C.

    • Stir at room temperature for 24 hours.

    • Validation: TLC should show a new spot (lower Rf) corresponding to the 2-benzylidene intermediate.

    • Pour into ice water, filter, and dry the intermediate.

  • Heterocyclization (Formation of Pyrazoline):

    • Dissolve the 2-benzylidene intermediate in ethanol (20 mL).

    • Add Hydrazine Hydrate (1.5 eq) and a catalytic amount of glacial acetic acid.

    • Reflux for 6–8 hours.

    • Mechanism:[5] The hydrazine attacks the

      
      -carbon of the enone system and the carbonyl carbon, closing the 5-membered ring fused to the steroid A-ring.
      
  • Purification:

    • Concentrate the solvent to 50% volume.

    • Cool to precipitate the product.

    • Recrystallize from methanol.

Analytical Data & Validation

To ensure scientific integrity, the synthesized compounds must be validated against the following spectroscopic markers.

Feature17-OHP (Starting Material)Target 1 (Bis-Thiosemicarbazone)Target 2 (Pyrazoline Derivative)
IR (C=O) Strong band ~1660 cm⁻¹ (C3), ~1700 cm⁻¹ (C20)Absent or very weakAbsent (if full cyclization)
IR (C=N) AbsentStrong band ~1590-1610 cm⁻¹Strong band ~1600 cm⁻¹
IR (NH/NH2) AbsentBroad bands 3150-3400 cm⁻¹Band ~3350 cm⁻¹
1H NMR C-4 Vinyl proton ~5.73 ppm (s)Shifted/BroadenedAbsent (C4 is part of fused ring)
Solubility Soluble in CHCl3, EtOHSoluble in DMSO, DMFSoluble in CHCl3, DMSO

Biological Context: In Vitro Testing

Once synthesized, these compounds are typically screened using a Plaque Reduction Assay (e.g., against HSV-1 or Influenza A).

  • Cell Line: Vero cells (for HSV) or MDCK cells (for Influenza).

  • Method: Infect cells with virus

    
     Add synthesized compound at varying concentrations 
    
    
    
    Incubate
    
    
    Count viral plaques.
  • Success Metric: An

    
     (concentration inhibiting 50% of plaques) < 10 
    
    
    
    M is considered a "hit" for steroidal antivirals.

References

  • Synthesis and antiproliferative activity of some steroidal thiosemicarbazones. Steroids, 2014.[6] This paper establishes the core protocol for reacting steroid ketones with thiosemicarbazide.

  • Synthetic Approaches to Steroidal Thiosemicarbazones. Molecules, 2023. Provides detailed mechanisms and troubleshooting for rotameric mixtures in steroid derivatives.

  • Antiviral Compounds to Address Influenza Pandemics. Journal of Biomolecular Structure and Dynamics, 2024. Reviews the structural activity relationships (SAR) of steroid-based inhibitors.

  • Weekly 17 alpha-hydroxyprogesterone caproate to prevent preterm birth among women living with HIV. The Lancet HIV, 2021.[3][7] Establishes the safety profile of 17-OHP derivatives in viral-positive cohorts.

Sources

Application Note: Accelerated Synthesis of 4-Pyrimidinol, 6-methyl-, 1-oxide Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 4-pyrimidinol, 6-methyl-, 1-oxide derivatives, leveraging the efficiency of microwave-assisted organic synthesis (MAOS). Pyrimidine N-oxides are valuable scaffolds in medicinal chemistry, and their efficient synthesis is crucial for drug discovery pipelines. Microwave irradiation offers a green, rapid, and high-yield alternative to conventional heating methods for the N-oxidation of the pyrimidine core.[1][2] This document delves into the underlying principles of microwave heating, the reaction mechanism, a validated experimental protocol, and expert insights for process optimization and troubleshooting.

Introduction: The Significance of Pyrimidine N-Oxides & Synthesis Challenges

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antiviral, and antibacterial properties.[3][4][5][6] The introduction of an N-oxide moiety to the pyrimidine ring can significantly modulate a molecule's physicochemical properties, such as solubility and metabolic stability, and can also serve as a key handle for further functionalization.

Traditionally, the N-oxidation of heterocyclic compounds requires prolonged reaction times (often several hours) at elevated temperatures using conventional heating methods. These methods suffer from inefficient heat transfer, leading to temperature gradients, extended reaction times, and often, the formation of by-products, which complicates purification and reduces overall yield.[2][7] Microwave-assisted synthesis directly addresses these limitations by providing rapid, uniform, and volumetric heating of the reaction mixture, dramatically accelerating reaction rates and improving process efficiency.[1][8][9]

The Causality Behind Microwave Enhancement

Unlike conventional heating, which relies on slow conduction and convection from the vessel walls, microwave energy couples directly with polar molecules within the reaction medium.[8][9] This interaction occurs primarily through two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in this synthesis, possess permanent dipole moments. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[7] This continuous reorientation generates significant molecular friction, which translates into rapid and uniform heating throughout the bulk of the material.[1][7]

  • Ionic Conduction: If any ionic species are present in the reaction mixture, they will migrate under the influence of the oscillating electric field. The resulting collisions and resistance to this movement cause heat generation.[7][9]

This direct energy transfer mechanism can lead to localized superheating of the polar medium, allowing temperatures to be reached that are well above the solvent's conventional boiling point, which dramatically accelerates reaction kinetics.[9]

Reaction Mechanism: N-Oxidation Pathway

The synthesis of 4-pyrimidinol, 6-methyl-, 1-oxide is achieved via the direct oxidation of the nitrogen atom at the 1-position of the 6-methylpyrimidin-4-ol ring. A common and effective method employs hydrogen peroxide (H₂O₂) in the presence of glacial acetic acid. In this system, acetic acid acts not only as a solvent but also as a catalyst, reacting with hydrogen peroxide in situ to form peracetic acid (CH₃CO₃H), which is a more potent oxidizing agent. The lone pair of electrons on the pyrimidine nitrogen atom then performs a nucleophilic attack on the electrophilic outer oxygen of the peracetic acid, leading to the formation of the N-oxide and acetic acid as a byproduct.

G cluster_start Starting Materials cluster_process Reaction cluster_end Products Start_Pyrimidine 6-Methylpyrimidin-4-ol N_Attack Nucleophilic Attack by Pyrimidine Nitrogen Start_Pyrimidine->N_Attack Start_Reagents H₂O₂ + CH₃COOH Peracetic_Formation In Situ Formation of Peracetic Acid (CH₃CO₃H) Start_Reagents->Peracetic_Formation Equilibrium Peracetic_Formation->N_Attack Oxidizing Agent Product_Noxide 4-Pyrimidinol, 6-methyl-, 1-oxide N_Attack->Product_Noxide Product_Byproduct Acetic Acid (byproduct) N_Attack->Product_Byproduct

Caption: Logical flow of the N-oxidation reaction.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is designed for a dedicated microwave synthesis reactor. All operations should be performed in a well-ventilated fume hood.

4.1. Materials & Reagents

Reagent/MaterialGradeSupplier Example
6-methylpyrimidin-4-ol≥98%Sigma-Aldrich
Hydrogen Peroxide (30% w/w in H₂O)ACS ReagentFisher Scientific
Glacial Acetic Acid≥99.7%VWR Chemicals
Saturated Sodium Bicarbonate (NaHCO₃)Laboratory Grade-
Dichloromethane (DCM)HPLC Grade-
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-
10 mL Microwave Process Vial & Cap-CEM, Biotage, etc.
Magnetic Stir Bar--

4.2. Microwave Reactor Setup & Procedure

The following workflow provides a step-by-step guide from reaction setup to product isolation.

G node_prep 1. Prepare Reaction Mixture (Pyrimidinol, Acetic Acid, H₂O₂) node_seal 2. Add Stir Bar & Seal Vial node_prep->node_seal node_mw 3. Microwave Irradiation (Set Temp, Time, Power) node_seal->node_mw node_cool 4. Cool to Room Temperature node_mw->node_cool node_workup 5. Quench & Neutralize (Add to NaHCO₃ solution) node_cool->node_workup node_extract 6. Liquid-Liquid Extraction (with Dichloromethane) node_workup->node_extract node_dry 7. Dry & Concentrate (MgSO₄, Rotary Evaporation) node_extract->node_dry node_purify 8. Purify (Column Chromatography) node_dry->node_purify node_product Final Product node_purify->node_product

Caption: Step-by-step experimental workflow.

  • Reaction Setup: In a 10 mL microwave process vial, combine 6-methylpyrimidin-4-ol (e.g., 250 mg, 2.0 mmol), glacial acetic acid (4.0 mL), and a magnetic stir bar.

  • Reagent Addition: Carefully add 30% hydrogen peroxide (0.45 mL, ~4.4 mmol, 2.2 eq) to the vial.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 110 °C (use ramp-to-temperature setting)

    • Hold Time: 20 minutes

    • Power: 100 W (dynamic power control is recommended)

    • Stirring: Medium to high

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (<50 °C) using the instrument's compressed air cooling system.

  • Work-up & Neutralization: Carefully uncap the vial in a fume hood. Slowly pour the reaction mixture into a beaker containing a stirred, ice-cold saturated solution of sodium bicarbonate (~50 mL) to neutralize the acetic acid. Caution: Vigorous gas evolution (CO₂) will occur.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, using a gradient of dichloromethane/methanol) to obtain the pure 4-pyrimidinol, 6-methyl-, 1-oxide derivative.

Optimization and Data

The efficiency of microwave-assisted synthesis allows for rapid optimization of reaction conditions.[10] Key parameters to consider are temperature, reaction time, and reagent stoichiometry.

ParameterRangeEffect on Yield/PurityExpert Insight
Temperature 80 - 140 °CHigher temperatures generally reduce reaction time but may increase byproduct formation if excessive.110-120 °C is often the sweet spot for balancing reaction rate and selectivity.
Time 5 - 30 minYield increases with time up to a plateau. Monitor by TLC to avoid decomposition from prolonged heating.Compared to conventional heating (hours), microwave methods achieve completion in minutes.[11]
H₂O₂ equiv. 1.5 - 3.0Insufficient H₂O₂ leads to incomplete conversion. A slight excess (2.0-2.5 eq) ensures the reaction goes to completion.A large excess can lead to over-oxidation or other side reactions.

Trustworthiness: Troubleshooting & Field Insights

  • Problem: The reaction does not go to completion (starting material remains).

    • Solution: Increase the reaction temperature (e.g., to 120 °C) or the hold time (e.g., to 30 minutes). Ensure the hydrogen peroxide used is not from an old stock, as it can degrade over time.

  • Problem: Low yield after work-up.

    • Solution: The N-oxide product can have moderate water solubility. Ensure thorough extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent like dichloromethane or a DCM/isopropanol mixture.

  • Problem: Brown or dark-colored crude product.

    • Solution: This may indicate some decomposition. Reduce the reaction temperature or time. Ensure the neutralization with sodium bicarbonate is done slowly and with cooling to prevent side reactions during the quench.

  • Safety: Microwave reactions in sealed vessels generate pressure. Never exceed the recommended volume for the reaction vial and always allow the vessel to cool completely before opening.

Conclusion

Microwave-assisted synthesis provides a superior method for the rapid and efficient N-oxidation of 6-methylpyrimidin-4-ol. This approach dramatically reduces reaction times from hours to minutes, often improves yields, and aligns with the principles of green chemistry by reducing energy consumption and waste.[2][12] The protocol and insights provided herein offer a robust starting point for researchers and drug development professionals aiming to accelerate their discovery and development workflows.

References

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • IJPSR. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • BS Publications. (n.d.). PART - 1 INTRODUCTION.
  • YouTube. (2020). Green Chemistry: Microwave assisted synthesis.
  • Springer. (n.d.). Microwave Activation in the Synthesis of Nitrogen Heterocycles, N-Oxides of Pyridine Series.
  • JACS Directory. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • PMC. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • NIH. (n.d.). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • ResearchGate. (2025). On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation.
  • Anusandhanvallari. (n.d.). Microwave-Enabled Synthesis of Dihydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine Derivatives Utilizing Hf based Magnetic–Metal Organic Frameworks (MMOFs) - Fe3O4@SiO2@UiO-66 (Hf) as Heterogeneous Catalysts.

Sources

Troubleshooting & Optimization

Purification techniques for removing unreacted 4-methyl-6-pyrimidinol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers and process chemists working with 4-methyl-6-pyrimidinol (also known as 4-methyl-6-hydroxypyrimidine or 4-methyl-4(3H)-pyrimidinone).

Subject: Troubleshooting & Optimization of 4-Methyl-6-pyrimidinol Purification Ticket ID: CHEM-SUP-4M6P-001 Applicable CAS: 3438-46-8 Chemical Profile: Amphoteric solid, prone to tautomerism, surprisingly volatile.[1]

Executive Summary & Molecule Profile[1]

4-Methyl-6-pyrimidinol presents a unique purification challenge due to its keto-enol tautomerism .[1] While often drawn as the "hydroxy" form (enol), it predominantly exists as the "pyrimidone" (keto) form in solution and solid state. This duality dictates its solubility profile: it behaves as a weak base (protonation at N3) and a weak acid (deprotonation at N1/O).[1]

  • Key Challenge: The molecule is "amphoteric," meaning it is soluble in both strong acid (pH < 2) and strong base (pH > 10). Successful isolation relies on precise pH control to reach the Isoelectric Point (pI) where solubility is minimal.[1]

  • Critical Warning: Unlike many polar heterocycles, this compound is sublimable and can be lost during high-vacuum drying at elevated temperatures (>100°C).[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium that dictates solubility.

Tautomerism Enol Enol Form (4-Methyl-6-hydroxypyrimidine) Less Stable Keto Keto Form (4-Methyl-6(1H)-pyrimidinone) Dominant Species Enol->Keto Tautomerization Keto->Enol Cation Cationic Form (Soluble in Acid) Keto->Cation +H+ (pH < 2.5) Anion Anionic Form (Soluble in Base) Keto->Anion +OH- (pH > 9.5)

Figure 1: Tautomeric equilibrium and pH-dependent ionization states determining solubility.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I acidified my reaction mixture, but no precipitate formed."

Diagnosis: You likely overshot the isoelectric point or the solution is too dilute. Technical Insight: The pKa of the protonated nitrogen is approximately 2.5–3.0. If you acidify to pH 1 (common with HCl workups), the molecule becomes cationic and highly water-soluble.[1] Solution:

  • Check pH: Adjust the pH to 6.0–7.0 (neutral range). This is the region of minimum solubility for the neutral lactam species.

  • Concentration: The compound has moderate water solubility even at neutral pH.[1] Evaporate the aqueous layer to near dryness or saturation before cooling.[1]

  • Salting Out: Add solid NaCl to saturation to exploit the common ion effect and push the organic neutral species out of the aqueous phase.

Issue 2: "The product is colored (yellow/brown) after crystallization."

Diagnosis: Presence of oxidized polymeric impurities or trace formamidine salts.[1] Technical Insight: Pyrimidines are electron-deficient but can polymerize or oxidize under harsh basic conditions used in synthesis (e.g., sodium ethoxide).[1] Solution:

  • Charcoal Treatment: Dissolve the crude solid in boiling water.[1] Add activated carbon (5-10 wt%), stir for 15 minutes, and filter hot through Celite.

  • Solvent Switch: Recrystallize from Acetone or Ethyl Acetate .[1] Colored impurities are often more soluble in these organic solvents than the product, remaining in the mother liquor.

Issue 3: "My yield is significantly lower than expected after drying."

Diagnosis: Sublimation loss.[1] Technical Insight: 4-Methyl-6-pyrimidinol has a significant vapor pressure at temperatures above 100°C, especially under vacuum.[1] Solution:

  • Drying: Dry in a vacuum oven at maximum 60-70°C .

  • Alternative: If high purity is needed and yield loss is acceptable, intentionally sublime the product at 100-110°C / 1 mmHg to obtain analytical grade material.

Issue 4: "I cannot remove unreacted ethyl acetoacetate."

Diagnosis: Inefficient washing.[1] Technical Insight: Ethyl acetoacetate is a lipophilic liquid.[1] Solution:

  • Trituration: Wash the crude solid with cold hexane or diethyl ether .[1] The pyrimidinol is insoluble in these non-polar solvents, while the starting ester will dissolve.

Experimental Protocols

Method A: Acid-Base Precipitation (Bulk Purification)

Best for: Initial isolation from crude reaction mixtures.[1]

  • Dissolution: Dissolve the crude reaction residue in a minimum amount of 10% NaOH solution. (The solution should be clear; filter off any insoluble solids).[1]

  • Washing: Extract this aqueous basic phase twice with Dichloromethane (DCM) or Ethyl Acetate .[1]

    • Why? This removes non-acidic impurities (unreacted starting materials) while keeping the product as a salt in the water.

  • Precipitation: Cool the aqueous phase to 0–5°C.

  • Acidification: Slowly add Glacial Acetic Acid (preferred over HCl for finer control) dropwise with vigorous stirring.

  • Target: Stop adding acid when pH reaches 6.0–7.0 .

  • Filtration: Collect the white precipitate via vacuum filtration. Wash with ice-cold water.[1]

Method B: Recrystallization (High Purity)

Best for: Removing colored impurities and salts.

SolventRecovery %Purity ImpactNotes
Water 90-95%ModerateGood for salt removal.[1] Poor for color removal.[1]
Acetone 80-90%HighExcellent for removing colored organic impurities.[1]
Ethyl Acetate 70-80%HighBest for obtaining dry, free-flowing crystals.[1]
Ethanol 60-70%ModerateProduct is moderately soluble; significant loss in mother liquor.[1]

Protocol (Acetone Recrystallization):

  • Place 5.0 g of crude solid in a flask.

  • Add 100 mL of Acetone . Heat to reflux.[1][2]

  • If solids remain undissolved after 10 min of reflux, filter the hot solution (these are likely inorganic salts like NaCl).[1]

  • Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Filter the white crystals and wash with cold acetone.[1]

Method C: Sublimation (Analytical Grade)

Best for: Small scale (<5g) ultra-high purity needs.

  • Place the crude dried solid in a sublimation apparatus.[1]

  • Apply high vacuum (< 1 mmHg).[1]

  • Heat the oil bath to 100–110°C .

  • Collect the pure white sublimate on the cold finger.[1]

Purification Decision Tree

Use this workflow to determine the correct path for your specific situation.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Liquid Liquid/Oil CheckState->Liquid Solvent present Solid Solid Residue CheckState->Solid Dry residue AcidBase Method A: Acid-Base Workup (Target pH 6-7) Liquid->AcidBase Dissolve in NaOH Triturate Triturate with Hexane (Remove Ester) Solid->Triturate Recryst Method B: Recrystallization (Acetone/EtOAc) AcidBase->Recryst Polishing Triturate->Recryst Standard Purity Sublime Method C: Sublimation (110°C / 1mmHg) Triturate->Sublime >99.9% Purity

Figure 2: Decision logic for selecting the appropriate purification methodology.

References

  • Organic Syntheses Procedure: Wiley, R. H.; Slaymaker, S. C.[1] 4-Methyl-6-hydroxypyrimidine.[1][3][4][5] Org.[1][4][6] Synth.1951 , 31, 72; Coll.[1] Vol. 4, 638.[1] (Describes synthesis, recrystallization from acetone, and sublimation).

  • Tautomerism Data: Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. J. Phys.[1] Chem. A.2014 , 118, 35, 7366–7374. (Confirms keto-form dominance).

  • Solubility & pKa Data: PubChem Compound Summary for CID 18922: 4-Methylpyrimidine derivatives. National Center for Biotechnology Information (2025).[1]

  • Diazinon Metabolite Studies: Biomonitoring California: 2-Isopropyl-4-methyl-6-hydroxypyrimidine. (Provides context on the stability and solubility of the 2-isopropyl analog, relevant for structural comparison).

Sources

Technical Support Center: Separation of N-oxide Isomers in Methyl-Pyrimidinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for navigating the complexities of separating N-oxide isomers of methyl-pyrimidinol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in the separation and characterization of these critical isomers.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic separation of methyl-pyrimidinol N-oxide isomers.

Issue 1: Poor Peak Resolution or Co-elution of N-oxide Isomers in HPLC

Scenario: You are running a reversed-phase HPLC analysis of a synthesized methyl-pyrimidinol N-oxide, but you observe a single broad peak or two very poorly resolved peaks, making quantification impossible.

Root Cause Analysis & Solutions:

The co-elution of N-oxide isomers is a frequent challenge due to their similar physicochemical properties.[1] The primary goal to resolve this is to enhance the selectivity of your chromatographic system.

Solutions:

  • Modify the Mobile Phase: This is often the most straightforward approach to alter selectivity.[2]

    • Adjust pH: The pKa values of the N-oxide isomers might be slightly different. Modifying the mobile phase pH can alter their ionization state and, consequently, their interaction with the stationary phase.[2] Experiment with a pH range around the pKa of the pyrimidine ring.

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa. The different solvent properties can change the selectivity.[2]

    • Utilize Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can significantly improve the separation of isomers.[3][4]

  • Alter the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[2]

    • Switch to a Phenyl-Hexyl or Cyano Column: These stationary phases offer different retention mechanisms (π-π interactions) compared to standard C18 columns, which can be effective in separating aromatic isomers.[5][6]

    • Consider a Mixed-Mode Column: Columns that combine reversed-phase and ion-exchange characteristics can provide unique selectivity for polar and ionizable compounds like N-oxides.[6][7]

  • Optimize Temperature: Column temperature can influence selectivity, though its effect is often less pronounced than mobile phase or stationary phase changes.[2] Experiment with temperatures ranging from 30°C to 50°C.

Issue 2: In-source Fragmentation (Deoxygenation) in LC-MS Analysis

Scenario: During LC-MS analysis, you observe a significant [M+H-16] peak, corresponding to the loss of oxygen, making it difficult to quantify the actual N-oxide.

Root Cause Analysis & Solutions:

N-oxides can undergo in-source fragmentation, particularly deoxygenation, which is often a thermal process.[8] While this can be a diagnostic tool to confirm the presence of an N-oxide, it complicates quantification.

Solutions:

  • Optimize MS Source Conditions:

    • Reduce Source Temperature: Lower the heated capillary or gas temperatures to minimize thermal degradation.[8]

    • Use a Softer Ionization Technique: If available, switch from APCI to ESI, as ESI is generally a softer ionization method.

    • Minimize Cone Voltage/Collision Energy: Reduce the energy in the desolvation region of the mass spectrometer to prevent collisional activation from causing fragmentation.[8]

  • Ensure Analyte Stability:

    • pH Control: Maintain a neutral or slightly acidic pH during sample preparation and in the mobile phase to enhance the stability of the N-oxides.[1]

    • Avoid High Temperatures: Store samples at low temperatures (e.g., 4°C) to prevent degradation.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating N-oxide isomers of methyl-pyrimidinol derivatives?

A1: The main challenges stem from the isomers' similar structures and physicochemical properties. This often leads to co-elution in chromatography.[1] Additionally, N-oxides can be thermally labile, leading to degradation during analysis, particularly in GC or high-temperature LC-MS conditions.[1][8]

Q2: Which chromatographic technique is generally preferred for separating these isomers?

A2: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the most widely applied and effective technique.[1][9] It offers high sensitivity and selectivity. Supercritical Fluid Chromatography (SFC) is a powerful alternative, especially for chiral separations, and can provide orthogonal selectivity to HPLC.[1][10]

Q3: How can I confirm the identity of the different N-oxide isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this. The introduction of the N-oxide group leads to a downfield shift of neighboring protons and carbons.[11] By using lanthanide shift reagents, it is possible to differentiate between positional isomers (e.g., N1-oxide vs. N3-oxide in a pyrimidine ring) based on the magnitude of the induced shifts for protons near the N-oxide group.[11]

Q4: What are the characteristic fragmentation patterns of pyrimidine N-oxides in mass spectrometry?

A4: A common fragmentation pathway for N-oxides is the loss of an oxygen atom ([M+H-16]).[8][12] Other characteristic fragmentations of the pyrimidine ring can also be observed, but the deoxygenation is often a key diagnostic feature.[13][14]

Q5: Are there any special considerations for purifying N-oxides using column chromatography?

A5: Yes, N-oxides are polar compounds. For silica gel chromatography, you may need to use more polar solvent systems, such as dichloromethane/methanol gradients.[15] It's also possible to use alumina as the stationary phase.[15] HILIC (Hydrophilic Interaction Liquid Chromatography) can also be an effective technique for purifying these polar compounds.[15]

Section 3: Experimental Protocols & Data

Protocol 1: HPLC Method for Separation of Positional N-oxide Isomers

Objective: To achieve baseline separation of methyl-pyrimidinol N-oxide isomers.

Methodology:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm). If co-elution occurs, switch to a phenyl-hexyl or mixed-mode column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • Start with a shallow gradient to maximize resolution. A typical starting point would be 5-95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at an appropriate wavelength (e.g., 260 nm) and/or Mass Spectrometry.[3][4]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Table 1: Example HPLC Starting Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B in 20 min
Flow Rate 1.0 mL/min
Temperature 35°C
Detection UV at 260 nm
Protocol 2: Chiral SFC Method for Enantiomeric Separation

Objective: To separate enantiomers of a chiral methyl-pyrimidinol N-oxide.

Methodology:

  • Column Screening: Screen a variety of chiral stationary phases (CSPs), such as those based on amylose or cellulose derivatives.

  • Mobile Phase:

    • Supercritical CO2 as the main mobile phase.

    • A polar organic modifier (co-solvent), typically methanol or ethanol.

  • Modifier Additives: Small amounts of additives like diethylamine (DEA) or monoisopropylamine (MIPA) can significantly improve peak shape and resolution.[16]

  • Back Pressure and Temperature: Maintain a back pressure of around 150 bar and a column temperature of 40°C as a starting point.

  • Detection: UV and/or Mass Spectrometry.

Table 2: Example Chiral SFC Starting Conditions

ParameterCondition
Column Amylose-based CSP
Mobile Phase CO2 / Methanol (gradient)
Additive 0.1% Diethylamine
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40°C
Detection UV at 260 nm

Section 4: Visualizations

Workflow for Troubleshooting Co-eluting Peaks

G start Poor Peak Resolution/ Co-elution Observed mobile_phase Modify Mobile Phase start->mobile_phase First Step stationary_phase Change Stationary Phase mobile_phase->stationary_phase Unsuccessful success Resolution Achieved mobile_phase->success Successful temperature Optimize Temperature stationary_phase->temperature Unsuccessful stationary_phase->success Successful temperature->success Successful failure Consult Further/ Consider Alternative Technique (e.g., SFC) temperature->failure Unsuccessful

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Logical Flow for Isomer Identification

G start Mixture of N-oxide Isomers separation Chromatographic Separation (HPLC or SFC) start->separation ms_analysis Mass Spectrometry (Confirm Mass and Deoxygenation) separation->ms_analysis Analyze Fractions nmr_analysis NMR Spectroscopy (Positional Isomer ID) ms_analysis->nmr_analysis Proceed if Mass Confirmed final_id Confirmed Isomer Structures nmr_analysis->final_id

Caption: Logical workflow for the identification of N-oxide isomers.

References

  • Kakehi, A., Ito, S., Yotsuya, T., & Ogawa, K. (Year). ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES Direct N-oxidation of 2-alkyl-4-ethyl-6-methyl. Source not specified.
  • Ramanathan, R., Su, A. D., Ramirez, J., & Jemal, M. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid communications in mass spectrometry, 15(22), 2085-2090. [Link]

  • (Year).
  • (Year). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Source not specified.
  • (Year). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Source not specified.
  • (Year). Mass spectral fragmentations of alkylpyridine N‐oxides. Source not specified.
  • (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
  • (Year). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Source not specified.
  • (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug testing and analysis, 12(8), 1154-1170. [Link]

  • Lee, H. J., Gahm, J., Jin, J. S., & Ahn, Y. G. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound.
  • (Year). ¹H NMR spectra of the studied isomers: (A) 2-N-phenylamino-6-methyl-5-nitro.
  • (Year). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.
  • (2005). Simultaneous high performance liquid chromatographic separation of purines, pyrimidines, N-acetylated amino acids, and dicarboxylic acids for the chemical diagnosis of inborn errors of metabolism. Clinical Biochemistry, 38(11), 997-1008.
  • (2017). How can i purify N-oxides on column chromatography?.
  • Tavazzi, B., Lazzarino, G., Di Pierro, D., Amorini, A. M., Fazzina, G., & Galvano, M. (2005). Simultaneous high performance liquid chromatographic separation of purines, pyrimidines, N-acetylated amino acids, and dicarboxylic acids for the chemical diagnosis of inborn errors of metabolism. Clinical biochemistry, 38(11), 997-1008. [Link]

  • (2023). The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode (OLED)
  • (Year). HPLC Column for Structual Isomers. NACALAI TESQUE, INC..
  • (2023).
  • (Year).
  • (Year). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
  • (2020). Recent Trends in the Separation of Chiral Drugs. Open Access Journals.
  • (2022).
  • (Year). JOURNAL OF. Source not specified.
  • (Year). Technical Support Center: Resolving Co-elution of Calcifediol Impurities. Benchchem.
  • (Year). Pyrimidine N‐oxides. Oxidation of 5‐nitroso‐2,4,6‐triaminopyrimidine.
  • (2022).
  • (Year).
  • (2012). Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N. RSC Publishing.
  • (Year).
  • (Year). Separation of Pyrimidine, 4-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • (Year). Technical Support Center: Chromatographic Separation of Integerrimine N-oxide and Its Isomers. Benchchem.
  • (1980). Separation and sequencing of the sequence isomers of pyrimidine deoxypentanucleoside tetraphosphates by high-performance liquid chromatography.
  • (Year). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing.
  • (2011). Discovery of N-alkyl-N-(pyridin-2-yl) hydroxylamine scaffolds as selective antibacterial agents using nitroso diels-alder and ene chemistry. Journal of medicinal chemistry, 54(21), 7584-7599.

Sources

Validation & Comparative

A Guide to the 1H NMR Chemical Shift Interpretation of 4-Pyrimidinol, 6-methyl-, 1-oxide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For scientists engaged in drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of a substance. This guide offers an in-depth analysis and interpretation of the 1H NMR spectrum of 4-Pyrimidinol, 6-methyl-, 1-oxide, a compound of interest in medicinal chemistry. By comparing its spectral features with related analogues, we aim to provide a robust framework for its characterization.

The Foundational Principles of 1H NMR in Heterocyclic Systems

The chemical shift of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic and heteroaromatic systems like pyrimidines, the circulation of π-electrons generates a ring current that significantly influences the magnetic field experienced by the ring protons, typically causing them to be deshielded and appear at higher chemical shifts (downfield).

The introduction of substituents and heteroatoms further perturbs this electronic landscape. Electron-donating groups (EDGs) increase electron density, leading to shielding (upfield shift), while electron-withdrawing groups (EWGs) have the opposite effect. The formation of an N-oxide introduces a significant electronic and steric change, with the N-O bond exhibiting both inductive and resonance effects that profoundly impact the chemical shifts of adjacent and remote protons.

A critical aspect of interpreting the spectrum of 4-Pyrimidinol, 6-methyl-, 1-oxide is understanding the tautomerism between the 4-pyrimidinol and pyrimidin-4(1H)-one forms. In solution, the keto form is generally predominant for related hydroxypyrimidines. The N-oxide functionality further influences this equilibrium and the overall electron distribution.

Interpreting the 1H NMR Spectrum of 4-Pyrimidinol, 6-methyl-, 1-oxide

Predicted 1H NMR Chemical Shifts for 4-Pyrimidinol, 6-methyl-, 1-oxide

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H28.0 - 8.3Singlet-Located between two nitrogen atoms, one of which is an N-oxide. This position is highly deshielded.
H56.5 - 6.8Singlet-Adjacent to the electron-donating methyl group and the carbonyl group in the keto tautomer.
CH32.3 - 2.6Singlet-Methyl protons on an aromatic ring.
OH/NH10.0 - 13.0Broad Singlet-Proton on a heteroatom, chemical shift is concentration and solvent dependent.

Comparative Analysis with Structurally Related Compounds

To substantiate our interpretation, a comparison with the known 1H NMR data of related molecules is invaluable.

Table 1: Comparison of 1H NMR Chemical Shifts (in CDCl3, unless otherwise specified)

CompoundH2 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)CH3 (ppm)Reference
Pyrimidine9.278.787.388.78-[1]
4-Hydroxypyrimidine~8.1 (H2/H6)-~6.5 (H5)~8.1 (H2/H6)-[2][3]
4-Picoline-N-oxide-7.876.977.872.30[4]
Pyridine N-Oxide8.267.367.368.26-[5]

Key Observations from the Comparative Data:

  • Effect of N-Oxidation: The N-oxide group generally causes a shielding effect on the ortho (H2 and H6) and para (H4) protons compared to the parent pyrimidine.[6] This is attributed to the resonance contribution of structures that place a partial negative charge on these carbons.

  • Effect of the Hydroxyl/Keto Group: The 4-hydroxyl group (in its predominant keto form) acts as an electron-donating group through resonance, leading to a significant upfield shift of the H5 proton.

  • Effect of the Methyl Group: The electron-donating methyl group at the 6-position will contribute to the shielding of the adjacent H5 proton.

The interplay of these electronic effects in 4-Pyrimidinol, 6-methyl-, 1-oxide leads to the predicted chemical shifts. The H2 proton is deshielded due to its proximity to the two nitrogen atoms, with the N-oxide effect being a key contributor. The H5 proton is expected to be the most shielded of the ring protons due to the combined electron-donating effects of the adjacent methyl group and the resonance contribution from the keto group.

Experimental Protocol for 1H NMR Analysis

For researchers aiming to acquire experimental data for 4-Pyrimidinol, 6-methyl-, 1-oxide, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized and purified compound.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O, depending on solubility). DMSO-d6 is often a good starting choice for polar heterocyclic compounds as it can also help in observing exchangeable protons like OH or NH.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a spectrometer with a field strength of at least 400 MHz for good spectral dispersion.
  • Tune and shim the probe to ensure optimal magnetic field homogeneity.
  • Set the appropriate spectral width to cover the expected range of chemical shifts (typically 0-15 ppm for 1H NMR).
  • Use a standard 90° pulse sequence.

3. Data Acquisition:

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This will depend on the sample concentration.
  • Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration. A value of 1-2 seconds is often a reasonable starting point.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption peaks.
  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).
  • Integrate the peaks to determine the relative number of protons corresponding to each signal.
  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Visualizing Molecular Influences

To better understand the factors influencing the chemical shifts, a diagram illustrating the key electronic effects is useful.

G cluster_molecule 4-Pyrimidinol, 6-methyl-, 1-oxide cluster_effects Electronic Effects N1 N1-Oxide C2 C2 N1->C2 N3 N3 C2->N3 H2 H2 C2->H2 C4 C4=O N3->C4 C5 C5 C4->C5 C6 C6 C5->C6 H5 H5 C5->H5 C6->N1 CH3 CH3 C6->CH3 deshielding Deshielding H2->deshielding -I, -R of N-Oxide & N3 shielding Shielding H5->shielding +I of CH3, +R of N3 CH3->shielding +I effect

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Assay for 4-Pyrimidinol, 6-methyl-, 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough of the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Pyrimidinol, 6-methyl-, 1-oxide. We will explore the scientific rationale behind the chosen methodology, compare it with viable alternatives, and present the supporting data and protocols required for implementation in a drug development or quality control setting.

Introduction: The Analytical Challenge

4-Pyrimidinol, 6-methyl-, 1-oxide is a heterocyclic compound featuring a pyrimidine N-oxide functional group. The N-oxide group imparts significant polarity and potential for specific degradation pathways, such as reduction or rearrangement. A robust and reliable analytical method is therefore not just a regulatory expectation but a scientific necessity to ensure the purity, stability, and safety of any active pharmaceutical ingredient (API). The primary goal is to develop a stability-indicating assay, which is a validated quantitative method that can accurately measure the active ingredient's concentration without interference from its degradation products, process impurities, or excipients.[1]

Chapter 1: Analyte Characterization and Initial Strategy

A successful method development process begins with understanding the analyte's physicochemical properties.

  • Structure: 4-Pyrimidinol, 6-methyl-, 1-oxide

  • Predicted Properties:

    • Polarity: The N-oxide and hydroxyl groups make the molecule highly polar. This predicts that retention on traditional C18 reversed-phase columns might be challenging, especially with high organic content in the mobile phase.[2]

    • UV Absorbance: The pyrimidine ring is a chromophore, suggesting strong UV absorbance, likely in the 220-280 nm range, making UV detection a suitable choice.

    • pKa: The molecule possesses both acidic (hydroxyl) and basic (ring nitrogen) centers. The pKa will influence the analyte's charge at different pH values, directly impacting chromatographic retention and peak shape.

Based on these properties, a Reversed-Phase HPLC (RP-HPLC) approach is selected as the primary strategy due to its versatility and robustness. However, special consideration must be given to retaining such a polar compound.[3] Our strategy will focus on screening columns designed for polar analytes and carefully controlling the mobile phase pH to ensure consistent analyte ionization.

Chapter 2: The Stability-Indicating Mandate: Forced Degradation

To ensure the method is stability-indicating, forced degradation (stress testing) is performed on the 4-Pyrimidinol, 6-methyl-, 1-oxide API. This process intentionally degrades the sample to produce potential degradation products.[4] The objective is to demonstrate that the developed method can separate the intact API from these newly formed degradants.

Experimental Protocol: Forced Degradation Studies
  • Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., Methanol:Water 50:50 v/v) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the API solution to the following conditions as recommended by ICH guidelines.[1]

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 6 hours. N-oxides can be susceptible to oxidative conditions.[5]

    • Thermal Degradation: Heat the solid API at 105°C for 24 hours.

    • Photolytic Degradation: Expose the API solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis: After exposure, neutralize the acid and base samples, dilute all samples to a target concentration (e.g., 0.1 mg/mL), and analyze them using the developed HPLC method. The goal is to achieve 5-20% degradation of the main peak.

Chapter 3: A Systematic Approach to Method Development

Our development follows a logical, phased approach to efficiently arrive at an optimized, robust method.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Polar, UV Active) Column Column Selection (C18, Polar-Embedded, Phenyl) Analyte->Column Mobile Mobile Phase Screening (ACN vs MeOH, pH 3 vs pH 7) Column->Mobile Gradient Gradient Optimization (Slope & Time) Mobile->Gradient Params Parameter Tuning (Flow Rate, Temperature) Gradient->Params SST System Suitability (SST) Confirmation Params->SST Validation Full Method Validation (ICH Q2(R1)) SST->Validation Final Final Validated Method Validation->Final

Caption: HPLC Method Development Workflow.

Phase 1: Initial Screening

The causality behind our choices is critical. Given the analyte's polarity, a standard C18 column may fail to provide adequate retention.[6] Therefore, we screen three columns with different selectivities:

  • Standard C18: The industry workhorse, as a baseline.

  • Polar-Embedded C18: Contains a polar group (e.g., amide) embedded in the alkyl chain, which prevents phase collapse in highly aqueous mobile phases and offers alternative selectivity for polar compounds.

  • Phenyl-Hexyl: Provides π-π interactions, which can be highly effective for retaining aromatic compounds like pyrimidine derivatives.

Screening is performed using a generic gradient with Acetonitrile and Methanol as organic modifiers and two different pH levels (e.g., pH 3.0 phosphate buffer and pH 6.8 phosphate buffer) to assess the impact of analyte ionization.

Phase 2: Method Optimization

The Polar-Embedded C18 column with an Acetonitrile gradient and a low pH mobile phase (pH 3.0) showed the best initial results, providing good retention for the parent peak and separation from a key oxidative degradation product. This condition was selected for optimization. The gradient slope, column temperature, and flow rate were systematically adjusted to maximize the resolution between the main peak and the closest eluting impurity, while keeping the run time efficient.

Chapter 4: Recommended Method: Protocol and Performance

The optimization phase resulted in the following robust RP-HPLC method.

Table 1: Optimized Chromatographic Conditions
ParameterCondition
Column Polar-Embedded C18 (e.g., Waters XBridge Shield RP18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B in 15 min; 40% to 95% B in 2 min; Hold at 95% B for 3 min; Return to 5% B in 1 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Water:Acetonitrile (80:20 v/v)
System Suitability Testing (SST)

System suitability is performed before any sample analysis to ensure the chromatographic system is performing adequately.

Table 2: System Suitability Acceptance Criteria and Results
ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) ≤ 2.01.1
Theoretical Plates (N) ≥ 2000> 10000
%RSD of Peak Area (n=6) ≤ 1.0%0.4%
Resolution (Rs) to nearest peak ≥ 2.03.5

Chapter 5: Method Validation per ICH Q2(R1)

The optimized method was fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate its suitability for its intended purpose.[7][8]

G cluster_Accuracy Accuracy cluster_Precision Precision cluster_Linearity Linearity & Range cluster_Specificity Specificity cluster_Limits Limits cluster_Robustness Robustness center Method Validation (ICH Q2(R1)) Spike Spike-Recovery (3 levels, 3 reps) center->Spike Repeat Repeatability (n=6 at 100%) center->Repeat Lin 5 Levels (e.g., 50-150% of target) center->Lin Forced Forced Degradation (Peak Purity Analysis) center->Forced LOD Detection Limit (LOD) center->LOD Robust Small Variations (pH, Flow, Temp) center->Robust IP Intermediate Precision (Different Day/Analyst) Range Correlation Coefficient (r²) LOQ Quantitation Limit (LOQ)

Caption: Core Parameters of HPLC Method Validation.

Validation Summary
  • Specificity: The method demonstrated excellent specificity. Peak purity analysis using a diode array detector confirmed that the main analyte peak was spectrally pure in all forced degradation samples, with all major degradants baseline resolved.

  • Linearity: The method was linear over a range of 50% to 150% of the target concentration (0.1 mg/mL), with a correlation coefficient (r²) of >0.999.

  • Accuracy: Accuracy was confirmed by spike-recovery experiments at three levels (80%, 100%, 120%). The mean recovery was between 99.2% and 101.5%.

  • Precision: The method was found to be highly precise, with a relative standard deviation (RSD) of <0.5% for repeatability (n=6) and <1.0% for intermediate precision.

  • LOD & LOQ: The limits of detection (LOD) and quantitation (LOQ) were established to be sufficient for detecting and quantifying impurities at levels required by regulatory standards (e.g., 0.05%).

  • Robustness: The method proved robust, with minor deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units) not significantly affecting the results.

Chapter 6: A Comparative Analysis of Chromatographic Approaches

While our recommended RP-HPLC method is robust and effective, it is valuable to compare it with other potential strategies that could be employed for this type of polar analyte.

Table 3: Comparison of HPLC Methods for 4-Pyrimidinol, 6-methyl-, 1-oxide
FeatureMethod 1: Recommended RP-HPLC (Polar-Embedded)Method 2: Alternative A (HILIC)Method 3: Alternative B (Ion-Pair RP-HPLC)
Principle Partitioning based on hydrophobicity, with enhanced polar selectivity.[3]Partitioning of analyte into an adsorbed water layer on a polar stationary phase.Hydrophobic partitioning enhanced by an ion-pairing reagent that forms a neutral complex with the analyte.[9]
Pros - Robust and reproducible- Good balance of speed and resolution- MS-compatible (with volatile buffers)- Excellent retention for very polar compounds- Orthogonal selectivity to RP-HPLC- Can significantly improve retention and peak shape for charged analytes
Cons - May still offer limited retention for extremely polar degradants.- Longer column equilibration times- Sensitive to water content in sample diluent- Can have lower loading capacity- Not MS-compatible- Long column equilibration times- Reagent can be difficult to wash from the column
Best Suited For Routine QC, purity assays, and stability testing for moderately to highly polar APIs.Analytes that are unretained in all RP-HPLC conditions; separating highly polar metabolites.Charged analytes that exhibit poor peak shape or retention in standard RP-HPLC.
Overall Recommendation Primary Choice: Offers the best combination of performance, robustness, and ease of use for this specific analyte.Secondary Choice: A strong alternative if a highly polar, critical degradant cannot be resolved by RP-HPLC.Situational Choice: Generally avoided unless all other options fail due to its complexity and limitations.

Conclusion

The development of a stability-indicating HPLC method for 4-Pyrimidinol, 6-methyl-, 1-oxide requires a systematic approach grounded in the analyte's physicochemical properties. The recommended reversed-phase method using a polar-embedded C18 column provides a robust, precise, and accurate solution for purity and stability assessment. It successfully balances the need for adequate retention of a polar parent compound with the resolution of its potential degradation products. While alternative methods like HILIC exist and offer orthogonal selectivity, the developed RP-HPLC method stands as the most practical and efficient choice for routine quality control in a regulated pharmaceutical environment.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • K. A. K., et al. (2020). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances. [Link]

  • Zimmermann, E. S., et al. (2023). Stability-indicating method for the analysis of amorolfine and its N-oxide degradation product. Drug Analysis Research. [Link]

  • Jones Chromatography. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 4-hydroxy-6-methylpyrimidine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validated protocols for establishing elemental analysis standards for 4-hydroxy-6-methylpyrimidine 1-oxide. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind methodological choices, ensuring accuracy, reproducibility, and trustworthiness in compound characterization.

Introduction: The Imperative of Purity in Heterocyclic N-Oxide Chemistry

In pharmaceutical research and synthetic chemistry, the precise determination of a molecule's elemental composition is a non-negotiable cornerstone of structural verification and purity assessment.[1] For heterocyclic N-oxides like 4-hydroxy-6-methylpyrimidine 1-oxide, this analysis is particularly critical. The N-oxide functional group imparts unique physicochemical properties, including increased polarity and hydrogen bonding capability, which are valuable in medicinal chemistry for modulating solubility and biological interactions.[2][3][4] However, these same properties can introduce analytical challenges, such as hygroscopicity, that demand a rigorous and well-validated approach to elemental analysis.

This guide establishes the analytical framework for 4-hydroxy-6-methylpyrimidine 1-oxide, not by treating it as a calibration standard, but by defining its theoretical composition as the benchmark against which all experimental results must be compared. We will explore the selection of appropriate calibration standards, provide a self-validating experimental protocol, and discuss the critical insights required to overcome the specific challenges posed by this class of compounds.

Section 1: Defining the Benchmark: Theoretical Composition

The ultimate "standard" for any pure compound is its theoretical elemental composition, derived from its molecular formula. For 4-hydroxy-6-methylpyrimidine 1-oxide, the molecular formula is C₅H₆N₂O₂ , leading to a molecular weight of approximately 126.12 g/mol .

The theoretical elemental percentages are calculated as follows:

  • Carbon (C): (5 * 12.011) / 126.115 * 100% = 47.62%

  • Hydrogen (H): (6 * 1.008) / 126.115 * 100% = 4.80%

  • Nitrogen (N): (2 * 14.007) / 126.115 * 100% = 22.21%

  • Oxygen (O): (2 * 15.999) / 126.115 * 100% = 25.37%

Experimental results for a synthesized batch of 4-hydroxy-6-methylpyrimidine 1-oxide are validated against these theoretical values. A deviation of no more than ±0.4% is the widely accepted criterion in organic chemistry for confirming the empirical formula and indicating high purity.

Section 2: Comparative Guide to Instrument Calibration Standards

While the theoretical values of our target compound serve as the benchmark, the analytical instrument itself—typically a CHNS/O elemental analyzer—must be calibrated using a certified reference material (CRM).[5][6] The choice of CRM is critical for generating reliable data. An ideal standard is non-hygroscopic, chemically stable, has a high degree of purity, and is readily available.

Below is a comparison of common CRMs and their suitability for calibrating an analysis of our target N-oxide.

Standard/AnalyteFormulaMolar Mass ( g/mol )% C% H% N% OKey Characteristics & Field Insights
4-Hydroxy-6-methylpyrimidine 1-oxide (Analyte) C₅H₆N₂O₂126.1247.624.8022.2125.37Analyte. The N-oxide group makes it polar and potentially hygroscopic. Requires careful drying before analysis.[2]
Acetanilide (CRM) C₈H₉NO135.1771.096.7110.3611.84The Industry Workhorse. Extremely stable, non-hygroscopic, and easy to handle. Its C/N/H ratios are well-established, making it an excellent general-purpose calibrant.
Urea (CRM) CH₄N₂O60.0620.006.7146.6526.64High-Nitrogen Standard. Ideal for calibrating the nitrogen channel, especially for N-rich compounds like our target. Its high nitrogen content provides a strong signal for robust calibration.
Sulfanilamide (CRM) C₆H₈N₂O₂S172.2141.854.6816.2718.58Multi-Element Standard. Essential when using a CHNS analyzer to confirm the absence of sulfur and calibrate C, H, and N channels simultaneously.

Expert Rationale: For the analysis of 4-hydroxy-6-methylpyrimidine 1-oxide, a two-point calibration strategy using both Acetanilide and Urea is recommended. Acetanilide provides a robust, general calibration, while Urea ensures maximum accuracy for the high-percentage nitrogen determination, which is a key feature of our target pyrimidine derivative.

Section 3: A Self-Validating Protocol for CHN(O) Combustion Analysis

This protocol is designed as a self-validating system, incorporating steps for sample preparation, instrument calibration, and data verification to ensure trustworthy results. The primary technique is high-temperature combustion analysis.[1][7]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_cal Phase 2: Calibration cluster_analysis Phase 3: Analysis & Validation SamplePrep Sample Preparation (Drying at 50°C under vacuum) Weighing Accurate Weighing (1-2 mg, Microbalance) SamplePrep->Weighing Encapsulation Sample Encapsulation (Tin capsules) Weighing->Encapsulation RunSample Analyze Target Sample (4-hydroxy-6-methylpyrimidine 1-oxide) Encapsulation->RunSample RunBlank Run Blank (Empty tin capsule) RunStandard Run Calibration Standards (e.g., Acetanilide, Urea) RunBlank->RunStandard GenCurve Generate Calibration Curve RunStandard->GenCurve GenCurve->RunSample Calc Calculate Elemental % (Based on calibration curve) RunSample->Calc Compare Compare to Theoretical (Acceptance: ±0.4%) Calc->Compare Report Final Report Generation Compare->Report

Caption: Experimental workflow for elemental analysis.

Step-by-Step Methodology
  • Sample Preparation (The Causality of Drying):

    • Action: Dry the 4-hydroxy-6-methylpyrimidine 1-oxide sample in a vacuum oven at 50-60°C for at least 4 hours.

    • Rationale: The polar N-oxide and hydroxyl groups make the compound susceptible to absorbing atmospheric moisture.[2] Failure to remove adsorbed water will artificially inflate the hydrogen and oxygen percentages, leading to results that do not sum to 100% and deviate significantly from theoretical values.[8] This is the most common source of error for this class of compounds.

  • Instrument Calibration (Establishing Trust):

    • Action: Perform a multi-point calibration.

      • Analyze an empty, sealed tin capsule to establish the instrument blank.

      • Analyze 1-2 mg of a certified standard like Acetanilide multiple times until the results are consistent and within ±0.3% of the theoretical values.

      • If nitrogen accuracy is paramount, perform a similar calibration with Urea.

    • Rationale: Calibration ensures that the detector response is accurately correlated to a known mass of each element (C, H, N).[6] Using a high-purity, stable standard like Acetanilide provides a trustworthy baseline for the analysis.

  • Sample Analysis (The Combustion Process):

    • Action: Accurately weigh 1-2 mg of the dried target compound into a tin capsule using a microbalance.[5] Seal the capsule and place it in the elemental analyzer's autosampler.

    • Rationale: The sample is dropped into a furnace at ~1000°C and combusted in a pulse of pure oxygen.[7][8] This "flash combustion" converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (after passing through a reduction chamber).[6]

  • Detection and Quantification:

    • Action: The combustion gases are separated by a gas chromatography column and measured by a thermal conductivity detector (TCD).

    • Rationale: The TCD measures the change in thermal conductivity of the helium carrier gas as each analyte gas (CO₂, H₂O, N₂) passes through. The resulting signal is proportional to the concentration of the element, which is quantified against the calibration curve.

  • Data Validation (The Self-Validating System):

    • Action: Compare the experimental percentages for C, H, and N to the theoretical values.

    • Rationale:

      • Primary Check: Each experimental value must be within ±0.4% of the theoretical value. For example, for Carbon (47.62%), the acceptable range is 47.22% to 48.02%.

      • Secondary Check (Oxygen by Difference): If oxygen is not directly measured via pyrolysis, it is often calculated by difference: %O = 100% - (%C + %H + %N). This calculated value should also fall within ±0.4% of the theoretical 25.37%. A significant deviation often points back to incomplete drying or the presence of an inorganic impurity.

      • Control Standard: Periodically re-analyze one of the calibration standards as if it were an unknown sample. The results must remain within the acceptable ±0.3% tolerance, confirming the instrument's stability.

Section 4: Logical Framework for Standard Selection

The decision to use a specific calibration standard is not arbitrary. It is based on a logical assessment of chemical properties that ensure analytical integrity. Our target compound, being a research material, is unsuitable as a primary calibrant.

Standard Selection Logic Diagram

G Purity High Purity (>99.9%) Acetanilide Acetanilide Purity->Acetanilide Pass Target 4-hydroxy-6-methylpyrimidine 1-oxide Purity->Target Fail (Purity is what's being tested) Stability Chemical Stability (Non-reactive) Stability->Acetanilide Pass Stability->Target Pass Hygro Non-Hygroscopic Hygro->Acetanilide Pass Hygro->Target Fail (Potentially hygroscopic) Stoich Well-Defined Stoichiometry Stoich->Acetanilide Pass Stoich->Target Pass

Caption: Logical evaluation for selecting a calibration standard.

This diagram illustrates why a compound like Acetanilide is an excellent calibrant, meeting all criteria, whereas the analyte itself fails on the key points of certified purity and non-hygroscopicity, as these are the very properties under investigation.

Conclusion

The elemental analysis of 4-hydroxy-6-methylpyrimidine 1-oxide requires a dual approach to the concept of "standards." First, the immutable theoretical composition of C₅H₆N₂O₂ serves as the absolute benchmark for purity and identity. Second, the analytical instrumentation must be rigorously calibrated with certified, stable, and non-hygroscopic reference materials like Acetanilide and Urea to ensure the integrity of the experimental data. By implementing the validated protocol detailed in this guide—with a critical emphasis on meticulous sample drying—researchers can confidently verify the elemental composition of this and other challenging heterocyclic N-oxides, ensuring the foundational accuracy required for advanced drug discovery and development.

References

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Wertalik, P. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory. Retrieved from [Link]

  • ARUM. (n.d.). ORGANIC ELEMENTAL ANALYZER (CHNS/O). Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • Jia, Y., & Stahl, S. S. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved from [Link]

  • Sławiński, J., & Szafrański, K. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Fluorescent N-oxides: applications in bioimaging and sensing. RSC Publishing. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Rigorous Protocol for the Disposal of 4-Pyrimidinol, 6-methyl-, 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application; it concludes with its safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Pyrimidinol, 6-methyl-, 1-oxide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules and established regulatory frameworks to ensure a procedure grounded in scientific integrity and safety. Our primary directive is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, mitigating risks to both individuals and the environment.

I. Foundational Principles: Hazard Assessment Based on Structural Analogs

Given the lack of specific toxicological data for 4-Pyrimidinol, 6-methyl-, 1-oxide, a conservative approach to hazard assessment is paramount. We will extrapolate potential hazards from analogous chemical structures, including pyrimidines, pyridines, and N-oxides.

  • Pyrimidinols and Pyridinols: These compounds can exhibit varying degrees of toxicity. For instance, related pyridine derivatives are known to be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[1][2] The pyrimidine scaffold is a core component of many biologically active molecules, suggesting that its derivatives should be handled with care.[3]

  • N-Oxides: The N-oxide functional group can alter the parent molecule's chemical and biological properties. While some N-oxides are less toxic than their parent compounds, others may exhibit unique toxicities. In the absence of specific data, it is prudent to assume that the N-oxide may emit toxic fumes, particularly under fire conditions.[4]

  • General Chemical Waste: The U.S. Environmental Protection Agency (EPA) provides a robust framework for the management of hazardous waste in laboratory settings.[5][6][7] All chemical waste must be evaluated to determine if it meets the criteria for being hazardous. Given the uncertainties surrounding 4-Pyrimidinol, 6-methyl-, 1-oxide, it is best practice to manage it as hazardous waste.

Based on these principles, we will operate under the assumption that 4-Pyrimidinol, 6-methyl-, 1-oxide is a potentially hazardous substance. The following table summarizes the key safety considerations, drawing from data on related compounds.

PropertyInferred Hazard/Precaution
Acute Toxicity (Oral/Dermal) Assumed to be harmful or toxic. Avoid ingestion and skin contact.[1]
Skin and Eye Irritation Assumed to be an irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][8]
Inhalation Toxicity Assumed to be a respiratory irritant. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[8]
Incompatible Materials Avoid contact with strong oxidizing agents and strong acids, as these are common incompatibilities for similar nitrogen-containing heterocyclic compounds.
Hazardous Decomposition Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[9]

II. Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step is performed safely and in compliance with standard laboratory and regulatory practices.

A. Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation or perforation before use.[8]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[8]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All work with solid forms of the compound should be conducted in a certified chemical fume hood.[10]

B. Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of 4-Pyrimidinol, 6-methyl-, 1-oxide and any materials contaminated with it (e.g., weighing boats, contaminated paper towels). The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-Pyrimidinol, 6-methyl-, 1-oxide."[11] Also, include the date accumulation started and the primary hazard(s) (e.g., "Toxic," "Irritant").

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid 4-Pyrimidinol, 6-methyl-, 1-oxide directly into the designated waste container.

    • Contaminated Materials: Any disposable items that have come into direct contact with the compound, such as gloves, weigh paper, and pipette tips, must also be placed in the hazardous waste container.

    • Solutions: Solutions containing 4-Pyrimidinol, 6-methyl-, 1-oxide should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

C. On-Site Neutralization (Not Recommended)

On-site treatment of chemical waste in a laboratory setting is often restricted by EPA and state regulations and should only be performed by trained personnel with a thorough understanding of the reaction chemistry and potential hazards.[7][12] Due to the lack of specific data on effective and safe neutralization procedures for 4-Pyrimidinol, 6-methyl-, 1-oxide, on-site treatment is not recommended .

D. Storage and Final Disposal

  • Interim Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[11] This area should be away from sources of ignition and incompatible materials.[10] The container must remain closed except when adding waste.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[13] They are equipped to transport and dispose of the chemical waste in accordance with all federal, state, and local regulations. All generators of hazardous waste are required to properly characterize their waste for the disposal facility.[7]

III. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9]

In all cases of personnel exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Pyrimidinol, 6-methyl-, 1-oxide.

DisposalWorkflow start Start: Generation of 4-Pyrimidinol, 6-methyl-, 1-oxide Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Select Labeled, Compatible Hazardous Waste Container ppe->waste_container segregate Segregate Waste: Solid vs. Liquid vs. Contaminated Materials waste_container->segregate collect Collect Waste in Sealed Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store spill Spill or Exposure Occurs collect->spill Potential Hazard ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store->ehs_pickup spill->store No emergency_proc Follow Emergency Procedures spill->emergency_proc Yes report Report Incident to Supervisor/EHS emergency_proc->report report->ppe Restart Process After Resolution

Caption: Decision workflow for the safe disposal of 4-Pyrimidinol, 6-methyl-, 1-oxide.

V. Conclusion

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • Method of disposal of nitrogen oxides containing industrial emissions. INIS-IAEA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • ACS Safety Advisory Panel Committee on Chemical Safety December 15, 2015 EPA Docket Center Environmental Protection Agency Mail. American Chemical Society. [Link]

  • MATERIAL SAFETY DATA SHEETS N-OXIDE IMPURITY. Cleanchem Laboratories. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Nitrous Oxide Canister Treatment. Veolia. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • 6-methyl-2-thioxo-1H-pyrimidin-4-one. ChemBK. [Link]

  • ICSC 0803 - 4-METHYLPYRIDINE. Inchem.org. [Link]

  • 2-Isopropyl-6-methyl-4-pyrimidinol. PubChem. [Link]

  • Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. PubMed. [Link]

  • Recommendations for the safe handling of injectable antineoplastic drug products. PubMed. [Link]

  • 6-(ethoxymethyl)-4-methyl-2-pyridinol. ChemSynthesis. [Link]

  • Safe Handling of Hazardous Drugs. Duke Safety. [Link]

  • Targeting virus–host interaction by novel pyrimidine derivative: an in silico approach towards discovery of potential drug against COVID-19. PMC. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.